3,4-Diethoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10903. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-diethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKCVAPLTRZJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202418 | |
| Record name | 3,4-Diethoxybenzoic acid | |
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Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-31-4 | |
| Record name | 3,4-Diethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Diethoxybenzoic acid | |
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| Record name | 5409-31-4 | |
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| Record name | 5409-31-4 | |
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| Record name | 3,4-Diethoxybenzoic acid | |
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| Record name | 3,4-diethoxybenzoic acid | |
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| Record name | 3,4-Diethoxybenzoic acid | |
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Foundational & Exploratory
Synthesis of 3,4-Diethoxybenzoic Acid from Protocatechuic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-diethoxybenzoic acid from protocatechuic acid. The primary synthetic route involves a Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This document details the chemical principles, experimental protocols, and analytical data relevant to this transformation, aimed at professionals in the fields of chemical research and drug development.
Introduction
This compound is a valuable organic intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, derived from the naturally occurring protocatechuic acid (3,4-dihydroxybenzoic acid), features two ethoxy groups which impart specific physicochemical properties beneficial for drug design and other applications. The synthesis from protocatechuic acid is a straightforward and common laboratory procedure.
Reaction Scheme and Mechanism
The synthesis of this compound from protocatechuic acid is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of protocatechuic acid to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as diethyl sulfate or ethyl iodide.
Reaction:
Protocatechuic Acid + 2 Ethylating Agent + Base → this compound + Byproducts
The general mechanism involves the following steps:
-
Deprotonation: A base removes the acidic protons from the two hydroxyl groups of protocatechuic acid, forming a dianionic phenoxide intermediate.
-
Nucleophilic Attack: The highly nucleophilic phenoxide oxygen atoms then attack the electrophilic ethyl group of the ethylating agent in an SN2 reaction.
-
Product Formation: This results in the formation of the two ether linkages, yielding this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from protocatechuic acid.
Materials:
-
Protocatechuic acid (3,4-dihydroxybenzoic acid)
-
Diethyl sulfate or Ethyl iodide
-
Potassium carbonate (anhydrous) or Sodium hydroxide
-
N,N-Dimethylformamide (DMF) or Acetone (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve protocatechuic acid (1.0 equivalent) in anhydrous DMF or acetone.
-
Addition of Base: Add anhydrous potassium carbonate (2.5-3.0 equivalents) to the solution. Stir the suspension vigorously.
-
Addition of Ethylating Agent: Slowly add diethyl sulfate or ethyl iodide (2.2-2.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate of the crude product should form.
-
Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Protocatechuic Acid | C₇H₆O₄ | 154.12 | Light brown solid | 202 |
| This compound | C₁₁H₁₄O₄ | 210.23 | White to off-white crystalline solid | 163-166 |
Table 2: 1H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.75 | d, J=2.0 Hz | 1H | H-2 |
| 7.60 | dd, J=8.4, 2.0 Hz | 1H | H-6 | |
| 6.90 | d, J=8.4 Hz | 1H | H-5 | |
| 4.15 | q, J=7.0 Hz | 4H | 2 x -OCH₂CH₃ | |
| 1.48 | t, J=7.0 Hz | 6H | 2 x -OCH₂CH₃ | |
| Protocatechuic Acid | 7.55 | d, J=2.1 Hz | 1H | H-2 |
| (in DMSO-d₆) | 7.42 | dd, J=8.2, 2.1 Hz | 1H | H-6 |
| 6.85 | d, J=8.2 Hz | 1H | H-5 |
Table 3: 13C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 171.5 | C=O |
| 153.0 | C-4 | |
| 148.5 | C-3 | |
| 124.0 | C-1 | |
| 123.5 | C-6 | |
| 114.0 | C-2 | |
| 112.0 | C-5 | |
| 64.5 | 2 x -OCH₂CH₃ | |
| 14.8 | 2 x -OCH₂CH₃ | |
| Protocatechuic Acid | 167.5 | C=O |
| (in DMSO-d₆) | 150.0 | C-4 |
| 145.0 | C-3 | |
| 122.0 | C-1 | |
| 121.5 | C-6 | |
| 117.0 | C-2 | |
| 115.5 | C-5 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson ether synthesis.
An In-depth Technical Guide to 3,4-Diethoxybenzoic Acid: A Landscape of Limited Data and a Look at a Close Structural Analog
A comprehensive review of publicly available scientific data reveals a significant scarcity of detailed information specifically for 3,4-diethoxybenzoic acid. This technical guide addresses this data gap by presenting the limited available information and offering a detailed analysis of its close structural analog, 3,4-dimethoxybenzoic acid (veratric acid), to provide valuable comparative insights for researchers, scientists, and drug development professionals.
While the core request focused on the diethoxy derivative, the vast majority of scientific literature and chemical databases extensively detail the properties, structure, and biological activities of the dimethoxy form. This guide will first present the sparse findings for this compound and then provide a comprehensive overview of 3,4-dimethoxybenzoic acid, including its chemical properties, structure, and relevant experimental protocols, adhering to the requested data presentation and visualization formats.
This compound: What the Data Shows
Public chemical databases provide limited foundational information for this compound. The available data is summarized below.
Chemical Structure and Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄O₄ |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)O)OCC |
| InChI Key | FIUWNZQAIGJKSK-UHFFFAOYSA-N |
A PubChem entry exists for 3,4-diethylbenzoic acid, a distinct compound with a different molecular structure and properties.[1]
Due to the lack of available data, a detailed summary of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological activities could not be compiled.
A Detailed Examination of 3,4-Dimethoxybenzoic Acid (Veratric Acid)
Given the limited information on the diethoxy analog, this section provides an in-depth guide to 3,4-dimethoxybenzoic acid (veratric acid), a closely related and extensively studied compound.
Core Chemical Properties
The following table summarizes the key chemical and physical properties of 3,4-dimethoxybenzoic acid.
| Property | Value | Source |
| CAS Number | 93-07-2 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C₉H₁₀O₄ | [2][3][4][5][6][9] |
| Molecular Weight | 182.17 g/mol | [4][6][7] |
| Melting Point | 179-182 °C | [10] |
| Boiling Point | Not available in cited sources | |
| Appearance | White to slightly yellow powder | [3] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, ethyl acetate, and chloroform. | [2] |
| pKa | 4.35±0.10 (Predicted) | [5] |
Chemical Structure and Identifiers
| Property | Value | Source |
| IUPAC Name | 3,4-dimethoxybenzoic acid | [3] |
| Synonyms | Veratric acid, 3,4-Dimethylprotocatechuic acid | [2][3][4] |
| SMILES String | COc1ccc(cc1OC)C(O)=O | [10] |
| InChI Key | DAUAQNGYDSHRET-UHFFFAOYSA-N | [10] |
Experimental Protocols
Synthesis of 3,4-Dimethoxybenzoic Acid Methyl Ester
A common derivative of veratric acid is its methyl ester. A patented method describes its synthesis via the esterification of veratric acid with methanol, catalyzed by dicyclohexylcarbodiimide (DCC). This method is highlighted as a safer alternative to using concentrated sulfuric acid.
Workflow for the Synthesis of Methyl 3,4-Dimethoxybenzoate:
Caption: Workflow for the synthesis of methyl 3,4-dimethoxybenzoate.
A described procedure involves mixing veratraldehyde, water, liquid alkali, and hydrogen peroxide to produce veratric acid through an oxidation reaction.[11]
Analytical Methods
The quantification of veratric acid in biological matrices, such as plant extracts, can be achieved using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-MS/MS). A validated method involves the following steps:
-
Standard Preparation: A stock solution of veratric acid is prepared in 70% methanol.
-
Sample Preparation: The sample (e.g., plant extract) is dissolved in 70% methanol.
-
LC-MS/MS Analysis: The separation and detection are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Logical Flow for LC-MS/MS Analysis of Veratric Acid:
Caption: Logical flow for the LC-MS/MS analysis of veratric acid.
Biological Activities and Signaling Pathways of Structurally Related Compounds
While direct evidence for this compound is lacking, the biological activities of the structurally similar 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4-dimethoxybenzoic acid provide valuable insights into its potential pharmacological effects.
Antioxidant and Photoprotective Effects
3,4-Dihydroxybenzoic acid has demonstrated potent antioxidant and photoprotective activities in UVB-irradiated HaCaT cells.[6] It has been shown to inhibit the phosphorylation of p38 and JNK, key components of the MAPK signaling pathway, which is activated by UVB radiation.[6]
Signaling Pathway of UVB-Induced Damage and Inhibition by 3,4-Dihydroxybenzoic Acid:
Caption: Inhibition of UVB-induced MAPK signaling by 3,4-dihydroxybenzoic acid.
Anti-inflammatory Activity
Veratric acid has been reported to possess anti-inflammatory properties. It can negatively regulate iNOS (inducible nitric oxide synthase) by suppressing cytokines, transcription factors, and MAPKs in LPS-stimulated RAW264.7 cells.[2]
References
- 1. 3,4-Diethylbenzoic acid | C11H14O2 | CID 20267042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The introduction of 3,4-Dimethoxybenzoic acid (Veratric acid)_Chemicalbook [chemicalbook.com]
- 3. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 5. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CID 164181233 | C14H12O8 | CID 164181233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3,4-Dimethoxybenzoic acid [himedialabs.com]
- 10. 3,4-二甲氧基苯甲酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
In-Depth Technical Guide: 3,4-Diethoxybenzoic Acid (CAS: 5409-31-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Diethoxybenzoic acid (CAS: 5409-31-4), a benzoic acid derivative with potential applications in pharmaceutical and chemical research. While direct research on this specific compound is limited, this document compiles its known chemical and physical properties and draws inferences from the well-documented activities of its close structural analogs, 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4-dimethoxybenzoic acid (veratric acid). This guide covers its chemical structure, physicochemical properties, spectral data, a proposed synthesis pathway, and potential biological activities and applications, with a focus on areas of interest for drug development. The included experimental protocols for related compounds and visualizations of potential signaling pathways aim to facilitate future research into this promising molecule.
Chemical and Physical Properties
This compound is a solid, crystalline compound. Its structure features a central benzene ring substituted with a carboxylic acid group and two ethoxy groups at the 3 and 4 positions. These ethoxy groups increase the lipophilicity of the molecule compared to its dihydroxy and dimethoxy counterparts.
Table 1: Physicochemical Properties of this compound and Its Analogs
| Property | This compound | 3,4-Dimethoxybenzoic Acid | 3,4-Dihydroxybenzoic Acid |
| CAS Number | 5409-31-4 | 93-07-2 | 99-50-3 |
| Molecular Formula | C₁₁H₁₄O₄ | C₉H₁₀O₄ | C₇H₆O₄ |
| Molecular Weight | 210.23 g/mol | 182.17 g/mol | 154.12 g/mol |
| Melting Point | 167-169 °C | 181-182 °C | ~200 °C (decomposes) |
| Appearance | White to off-white powder/crystal | White to slightly yellow powder | Light brown solid |
| Solubility | Soluble in methanol | Soluble in water (0.5 mg/ml at 15°C), chloroform, methanol, and 95% ethanol (50 mg/ml)[1] | Soluble in water, ethanol, and diethyl ether |
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound. While full spectral data is available on platforms like SpectraBase, a summary of the expected spectral features is provided below.
Table 2: Summary of Spectral Data for this compound
| Technique | Description |
| ¹H NMR | Expected signals would include triplets and quartets for the ethoxy groups, aromatic protons, and a singlet for the carboxylic acid proton. Data is available on SpectraBase. |
| ¹³C NMR | Expected signals would include those for the carboxylic carbon, aromatic carbons (both substituted and unsubstituted), and the carbons of the ethoxy groups. Data is available on SpectraBase. |
| IR Spectroscopy | Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-O stretches of the ether linkages, and aromatic C-H and C=C stretches. Data is available on SpectraBase. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Data is available on SpectraBase. |
Synthesis
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process:
-
Esterification of the carboxylic acid group to protect it during the subsequent etherification of the phenolic hydroxyl groups.
-
Williamson Ether Synthesis to introduce the two ethyl groups.
-
Hydrolysis of the ester to yield the final carboxylic acid.
General Experimental Protocol (Hypothetical)
Step 1: Esterification of 3,4-Dihydroxybenzoic Acid
A general procedure for the esterification of 3,4-dihydroxybenzoic acid with ethanol involves heating the acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is typically refluxed for several hours, and the resulting ethyl 3,4-dihydroxybenzoate can be isolated after removal of the excess ethanol and neutralization.
Step 2: Ethylation of Ethyl 3,4-dihydroxybenzoate
The ethyl 3,4-dihydroxybenzoate can then be dissolved in a suitable polar aprotic solvent (e.g., acetone, DMF). A weak base, such as potassium carbonate, is added, followed by the ethylating agent (e.g., ethyl iodide or diethyl sulfate). The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude ethyl 3,4-diethoxybenzoate can be purified by chromatography or recrystallization.
Step 3: Hydrolysis of Ethyl 3,4-diethoxybenzoate
The purified ethyl 3,4-diethoxybenzoate is then subjected to basic hydrolysis, for example, by refluxing with an aqueous solution of sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.
Biological Activity and Potential Applications
While direct studies on the biological activity of this compound are scarce, the extensive research on its analogs, 3,4-dimethoxybenzoic acid and 3,4-dihydroxybenzoic acid, provides a strong basis for predicting its potential therapeutic applications.
Antioxidant and Anti-inflammatory Potential
3,4-Dihydroxybenzoic acid is a well-known antioxidant. The presence of the hydroxyl groups allows it to scavenge free radicals effectively. Derivatives of 3,4-dihydroxybenzoic acid have shown significant radical scavenging ability.[2] 3,4-Dimethoxybenzoic acid has also been reported to possess antioxidant and anti-inflammatory properties. Given the structural similarity, this compound is also expected to exhibit antioxidant and anti-inflammatory activities, although the replacement of hydroxyl and methoxy groups with bulkier ethoxy groups may modulate this activity.
Neuroprotective Effects
Protocatechuic acid has been shown to have neuroprotective effects, including the inhibition of amyloid-β and α-synuclein aggregation, which are implicated in Alzheimer's and Parkinson's diseases, respectively.[3] This suggests that this compound could be a valuable scaffold for the development of novel neuroprotective agents.
Applications in Drug Development
Benzoic acid derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals.[4][5] 3,4-Dimethoxybenzoic acid, for instance, is used in the synthesis of drugs with anti-inflammatory and analgesic properties.[5] The chemical structure of this compound, with its carboxylic acid handle and modifiable aromatic ring, makes it a versatile building block for medicinal chemistry.
Table 3: Reported Biological Activities of this compound Analogs
| Compound | Biological Activity | Reference |
| 3,4-Dihydroxybenzoic acid | Antioxidant, Anti-inflammatory, Neuroprotective, Chemopreventive | [6],[3] |
| 3,4-Dimethoxybenzoic acid | Antioxidant, Anti-inflammatory, Photoprotective, Antihypertensive |
Potential Signaling Pathways
The mechanism of action of 3,4-dimethoxybenzoic acid (veratric acid) has been elucidated in several studies. It has been shown to negatively regulate iNOS by suppressing cytokines and transcription factors. This provides a hypothetical framework for the potential signaling pathways that this compound might modulate.
Conclusion
This compound is a chemical compound with significant potential for further research and development, particularly in the pharmaceutical industry. While direct experimental data on its biological activities and applications are limited, the extensive knowledge of its structural analogs provides a strong rationale for its investigation as an antioxidant, anti-inflammatory, and neuroprotective agent. Its versatile chemical structure also makes it a valuable intermediate for organic synthesis. This technical guide serves as a foundational resource to stimulate and guide future studies into the properties and applications of this promising molecule. Further research is warranted to elucidate its precise biological mechanisms and to explore its full therapeutic potential.
References
- 1. 3,4-Dimethoxybenzoic acid, 99+% | Fisher Scientific [fishersci.ca]
- 2. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]
- 6. Protocatechuic acid | 99-50-3 [chemicalbook.com]
Spectroscopic Profile of 3,4-Diethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-diethoxybenzoic acid, a valuable organic compound in various research and development applications. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | Ar-H |
| ~7.55 | dd | 1H | Ar-H |
| ~6.90 | d | 1H | Ar-H |
| ~4.15 | q | 4H | -OCH₂CH₃ |
| ~1.45 | t | 6H | -OCH₂CH₃ |
| ~12.5 (broad) | s | 1H | -COOH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O (Carboxylic Acid) |
| ~153.0 | Ar-C-O |
| ~148.0 | Ar-C-O |
| ~124.0 | Ar-C-H |
| ~122.0 | Ar-C |
| ~114.0 | Ar-C-H |
| ~112.0 | Ar-C-H |
| ~64.5 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2980-2850 | Medium-Strong | C-H stretch (Aliphatic) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1450 | Medium | C=C stretch (Aromatic) |
| 1250-1300 | Strong | C-O stretch (Aryl Ether) |
| 1040-1150 | Strong | C-O stretch (Alkyl Ether) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 210 | 100 | [M]⁺ (Molecular Ion) |
| 181 | ~60 | [M - C₂H₅]⁺ |
| 165 | ~40 | [M - OC₂H₅]⁺ |
| 153 | ~80 | [M - C₂H₅ - CO]⁺ |
| 137 | ~30 | [M - OC₂H₅ - CO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.[1] The solution must be homogeneous and free of any solid particles to ensure high-quality spectra.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.[1]
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp resonance signals. For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), at 0.00 ppm.[2]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder within the FTIR instrument. The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC-MS).[4]
-
Ionization: The sample molecules are ionized. In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing the removal of an electron to form a molecular ion and inducing fragmentation.[4]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, and the fragmentation pattern provides structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-Depth Technical Guide to the Solubility of 3,4-Diethoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Solubility Data
A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for 3,4-Diethoxybenzoic acid in various organic solvents. While qualitative statements suggest its solubility in organic solvents, precise measurements at different temperatures are not publicly documented. The structural similarity to other benzoic acid derivatives, such as 3,4-dimethoxybenzoic acid, suggests it is likely more soluble in polar organic solvents like alcohols, ketones, and esters compared to non-polar solvents. However, experimental verification is necessary to establish a quantitative solubility profile.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method, a reliable approach for establishing equilibrium solubility.[1]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.
-
Analyze these standards using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of analytical response versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1] To verify that equilibrium has been attained, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes over time.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.[1]
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any suspended solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification:
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the previously prepared calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards (HPLC or UV-Vis spectrophotometry).
-
Determine the concentration of this compound in the diluted sample by using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Data Reporting:
Solubility data should be reported in standard units such as:
-
grams of solute per 100 grams of solvent ( g/100g )
-
moles of solute per liter of solution (mol/L or M)
-
mole fraction (χ)
The temperature at which the solubility was determined must always be specified.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
3,4-Diethoxybenzoic Acid: A Technical Guide to Determining Melting Point and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the melting point and assess the thermal stability of 3,4-Diethoxybenzoic acid. Due to a lack of readily available specific experimental data for this compound in the public domain, this document focuses on the established experimental protocols and analytical techniques applicable to solid organic acids of this nature.
Physicochemical Properties
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the melting point and thermal decomposition of this compound. The following table summarizes the status of the available data. This lack of data highlights an opportunity for further experimental characterization of this compound.
| Property | Value |
| Melting Point (°C) | Data not available in searched literature |
| Decomposition Temperature | Data not available in searched literature |
For context, the closely related compound, 3,4-Dimethoxybenzoic acid, has a reported melting point in the range of 179-182 °C.[1]
Stability and Storage
While specific stability studies on this compound are not available, general principles for the storage of benzoic acid derivatives apply. The compound is expected to be stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. For optimal preservation, it should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.[2]
Experimental Protocols
The following sections detail the standard methodologies for determining the melting point and thermal stability of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical physical property for identification and purity assessment. The capillary method is a widely used and reliable technique.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.[3] The sample should be compactly packed to a height of 1-2 mm.[3]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[3][4]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5] A preliminary, faster heating can be done to determine an approximate melting range.[5]
-
Observation and Measurement: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[5]
Logical Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.
Methodology: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications, often using standard reference materials.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without combustion.
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue at the end of the experiment. Studies on other benzoic acid derivatives have shown that decomposition often occurs in distinct steps.[7][8]
General Experimental Workflow for TGA
Caption: General workflow for assessing thermal stability using TGA.
References
An In-depth Technical Guide to 3,4-Disubstituted Benzoic Acids: Focus on 3,4-Diethoxybenzoic Acid and its Analogue 3,4-Dimethoxybenzoic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the molecular and physical-chemical properties of 3,4-diethoxybenzoic acid. Due to the limited availability of extensive experimental data for this compound in publicly accessible literature, this document also presents a comprehensive analysis of the closely related and well-researched analogue, 3,4-dimethoxybenzoic acid (also known as veratric acid). The information on 3,4-dimethoxybenzoic acid serves as a valuable reference point for researchers interested in the broader class of 3,4-disubstituted benzoic acids.
Core Molecular Information
This compound
Molecular Formula: C₁₁H₁₄O₄
Molecular Weight: 210.23 g/mol
3,4-Dimethoxybenzoic Acid (Veratric Acid)
3,4-Dimethoxybenzoic acid is a naturally occurring phenolic compound found in various plants and fruits.[1][2] It is recognized for its antioxidant and anti-inflammatory properties.[2]
Table 1: Molecular and Chemical Identifiers for 3,4-Dimethoxybenzoic Acid
| Identifier | Value |
| Molecular Formula | C₉H₁₀O₄[1][3][4] |
| Molecular Weight | 182.17 g/mol [1][4] |
| CAS Number | 93-07-2[1][3][4] |
| Synonyms | Veratric acid, Protocatechuic Acid Dimethyl Ether[3][5] |
Physicochemical Properties
The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity.
Table 2: Physicochemical Data for 3,4-Dimethoxybenzoic Acid
| Property | Value |
| Appearance | White to light yellow powder/crystal[4][5] |
| Melting Point | 179-182 °C[6] |
| Solubility | Soluble in water (0.5 mg/ml at 15°C), chloroform, methanol, and 95% ethanol (50 mg/ml)[7] |
| Purity | ≥99%[1] |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and advancement of scientific research. Below is a representative protocol for a common experiment involving 3,4-dimethoxybenzoic acid.
Synthesis of 3,4-Dimethoxybenzoic Acid Methyl Ester
A described method for the synthesis of methyl 3,4-dimethoxybenzoate involves the esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol.[8]
-
Reaction: Veratric acid is reacted with methanol in the presence of a catalyst.
-
Catalyst: Dicyclohexylcarbodiimide (DCC) can be used as a catalyst.[8]
-
Temperature: The reaction is maintained at a temperature below 45°C.[8]
-
Alternative Catalyst: Concentrated sulfuric acid can also be used, though it requires higher temperatures (above 96°C).[8]
Experimental Workflow for Esterification
Caption: Workflow for the synthesis of methyl 3,4-dimethoxybenzoate.
Biological Activity and Signaling Pathways
3,4-Dimethoxybenzoic acid has been shown to possess various biological activities, including antioxidant and anti-inflammatory effects.[2] It can modulate cellular pathways to exert these effects.
Anti-inflammatory Pathway
Veratric acid has been observed to suppress the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 cells.[2] This is achieved through the inhibition of the PI3K/Akt pathway and histone acetyltransferase (HAT) activation.[2]
Signaling Pathway of 3,4-Dimethoxybenzoic Acid in Inflammation
Caption: Inhibition of the pro-inflammatory iNOS pathway by 3,4-dimethoxybenzoic acid.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3,4-Dimethoxybenzoic acid [himedialabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,4-Dimethoxybenzoic Acid | 93-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 3,4-ジメトキシ安息香酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,4-Dimethoxybenzoic acid, 99+% | Fisher Scientific [fishersci.ca]
- 8. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
The Discovery and History of 3,4-Diethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,4-diethoxybenzoic acid. While not as extensively studied as its methyl ether analog, veratric acid, this compound holds significance as a derivative of the naturally occurring protocatechuic acid. This document details the plausible synthetic pathways, key experimental protocols, and physico-chemical properties of this compound, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, also known as protocatechuic acid diethyl ether, is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two ethoxy groups at the 3 and 4 positions. Its structure is closely related to other significant natural and synthetic compounds, such as protocatechuic acid, vanillic acid, and veratric acid, which are known for their diverse biological activities. The presence of the ethoxy groups influences the compound's lipophilicity and reactivity, making it a subject of interest in the synthesis of novel pharmaceutical and chemical entities. This guide will explore the historical context of its synthesis and provide detailed information on its preparation and characterization.
Discovery and Historical Context
The history of this compound is intrinsically linked to the study of protocatechuic acid (3,4-dihydroxybenzoic acid), a widely distributed natural phenolic acid. Early organic chemists extensively investigated the derivatization of natural products to elucidate their structures and explore new chemical entities.
The first documented synthesis of this compound can be traced back to the work of T. Kent Kirk and Hou-min Chang in 1974. In their research on the metabolism of lignin-related compounds, they prepared this compound by the ethylation of protocatechuic acid.[1][2] This method, a variation of the Williamson ether synthesis, remains a fundamental and reliable approach for the preparation of this compound.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound involves the O-ethylation of protocatechuic acid. This transformation is typically achieved using an ethylating agent in the presence of a base.
Ethylation of Protocatechuic Acid
This method, as described in the literature, utilizes diethyl sulfate as the ethylating agent and sodium hydroxide as the base.[1][2]
Reaction Scheme:
Figure 1. Synthesis of this compound.
Experimental Protocol:
-
Materials:
-
Protocatechuic acid
-
Diethyl sulfate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
-
-
Procedure:
-
Dissolve protocatechuic acid in an aqueous solution of sodium hydroxide in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the reaction mixture in an ice bath.
-
Add diethyl sulfate dropwise to the stirred solution, maintaining the temperature below a specified limit to control the exothermic reaction.
-
After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Physico-Chemical Properties and Characterization
The physical and chemical properties of this compound are essential for its identification and application in further research.
Table 1: Physico-Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 164-167 °C | [1][2] |
| Solubility | Soluble in organic solvents like ethanol. |
Spectroscopic Data:
While specific, detailed spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be inferred from its structure and comparison with its well-documented analog, 3,4-dimethoxybenzoic acid.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), aromatic protons on the benzene ring, and a singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic carbon, the aromatic carbons (including the two carbons attached to the ethoxy groups), and the two carbons of each ethoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, a broad absorption for the hydroxyl group (O-H) of the carboxylic acid dimer, and characteristic bands for the C-O stretching of the ether linkages and the aromatic C-H bonds.
Potential Applications and Future Directions
Given its structural similarity to other biologically active benzoic acid derivatives, this compound represents a scaffold for the development of new therapeutic agents. The increased lipophilicity conferred by the ethoxy groups compared to the methoxy groups in veratric acid could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Future research could focus on:
-
The synthesis and biological evaluation of novel esters and amides of this compound.
-
Investigation of its potential as an anti-inflammatory, antioxidant, or antimicrobial agent.
-
Comparative studies with its methoxy and hydroxy analogs to understand the structure-activity relationships.
Conclusion
This compound, while a less common derivative of protocatechuic acid, holds potential for further investigation in the fields of synthetic and medicinal chemistry. Its synthesis, stemming from the foundational work on natural product derivatization, is straightforward. This technical guide provides a consolidated resource on its history, synthesis, and known properties, aiming to facilitate future research and development involving this compound.
Workflow Diagram
Figure 2. Experimental workflow for the synthesis of this compound.
References
Technical Guide on the Safe Handling of 3,4-Diethoxybenzoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-Diethoxybenzoic acid was not located in publicly available resources. The following guide is based on the closely related analogue, 3,4-Dimethoxybenzoic acid (CAS No. 93-07-2) , and is provided for illustrative and informational purposes only. Chemical properties and toxicological data can vary significantly between even closely related compounds. This information must not be used as a substitute for a substance-specific SDS for this compound. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from the manufacturer or supplier before handling this compound.
Hazard Identification and Classification
3,4-Dimethoxybenzoic acid is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[1][2] It is also harmful if swallowed.[1]
1.1 GHS Classification Summary
The following table summarizes the Globally Harmonized System (GHS) classification for 3,4-Dimethoxybenzoic acid.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4] |
| Acute Toxicity, Oral (Legacy Classification) | - | Harmful if swallowed (R22).[1] |
1.2 GHS Label Elements
| Element | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2][4] H319: Causes serious eye irritation.[2][4] H335: May cause respiratory irritation.[2][4] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Precautionary Statements (Response) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P312: Call a POISON CENTER or doctor/physician if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Precautionary Statements (Storage) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[3] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3,4-Dimethoxybenzoic acid is provided below.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄[5] |
| Molecular Weight | 182.17 g/mol [6] |
| Appearance | White to off-white or pale yellow crystalline powder.[1][7] |
| Odor | Odorless.[1] |
| Melting Point | 179 - 182 °C[1] |
| Solubility | Slightly soluble in water.[1] Soluble in organic solvents like ethanol. |
| Stability | Stable under normal temperatures and pressures.[1] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.
3.1 Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Safety Stations: Ensure safety showers and eyewash stations are close to the workstation location.[3]
3.2 Personal Protective Equipment (PPE) Summary
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[3] |
Handling and Storage
4.1 Handling Protocols
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust.[2]
-
Ensure adequate ventilation and avoid dust formation.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from incompatible materials such as strong oxidizing and reducing agents.[1][3]
4.2 Storage Protocols
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store locked up.[3]
-
Recommended storage temperature is 15 – 25 °C.[4]
Emergency and First Aid Procedures
The following table outlines the recommended first aid measures in case of exposure. Medical attention should be sought immediately in all cases of significant exposure.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice/attention if skin irritation occurs.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[1][3] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid immediately.[1] |
Accidental Release and Firefighting Measures
6.1 Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Do not let product enter drains.[3]
-
Containment and Cleanup: Vacuum or sweep up material and place into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.
6.2 Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][3]
-
Specific Hazards: Combustible material. Hazardous decomposition products include carbon monoxide and carbon dioxide.[1][2]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3]
Toxicological and Disposal Information
7.1 Toxicological Summary
-
The toxicological properties have not been fully investigated.[3]
-
Acute Toxicity: An intraperitoneal LD50 in mice was reported as >800 mg/kg.[1]
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1]
7.2 Disposal Considerations
-
Dispose of contents and container in a manner consistent with federal, state, and local regulations.[1]
-
Waste must be disposed of by treatment at a permitted facility or as advised by your local hazardous waste regulatory authority.
-
Do not re-use empty containers.
Workflow for Safe Handling
The following diagram outlines the logical workflow for handling 3,4-Dimethoxybenzoic acid in a research environment.
References
A Researcher's Guide to Procuring and Investigating 3,4-Diethoxybenzoic Acid
For researchers, scientists, and professionals engaged in drug development, the accessibility of specific chemical compounds is paramount to advancing their work. This technical guide provides an in-depth overview of 3,4-Diethoxybenzoic acid, a benzoic acid derivative with potential applications in various research fields. This document outlines reliable suppliers, summarizes key technical data, and proposes a general experimental workflow for its initial investigation, addressing the current landscape of available information.
Acquiring this compound for Research
Identifying a reliable source for research-grade chemicals is a critical first step. Several chemical suppliers offer this compound, and the following table summarizes key information to facilitate procurement. Purity, quantity, and CAS number are crucial for ensuring the quality and reproducibility of experimental results.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 5409-31-4 | ≥98% | 5g, 25g |
| TCI America | This compound | 5409-31-4 | >98.0% (GC) | 25g, 100g |
| Thermo Fisher Scientific (Avocado Research Chemicals) | This compound | 5409-31-4 | Not specified | Not specified |
| 1st Scientific | This compound | 5409-31-4 | 99% | 5g, 25g |
| Vihita Drugs & Intermediates | 3,4-Diethoxy Benzoic Acid | 5409-31-4 | Not specified | Bulk quantities |
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 164-167 °C |
| Solubility | Information not widely available |
Experimental Protocols: A General Approach
While specific, detailed experimental protocols for this compound are not extensively documented in publicly available literature, a general workflow can be adopted for its initial characterization and evaluation in a research setting. The following protocol outlines a basic approach for assessing its cytotoxic effects on a cancer cell line, a common primary screening step in drug discovery.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Potential Research Directions and Signaling Pathways
Specific signaling pathways directly modulated by this compound are not well-established in the current body of scientific literature. However, the biological activities of its structurally similar analogues, 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4-dimethoxybenzoic acid (veratric acid), may offer valuable insights and suggest potential avenues of investigation.
-
Antioxidant and Anti-inflammatory Properties: Both protocatechuic acid and veratric acid have demonstrated antioxidant and anti-inflammatory effects. Researchers could investigate if this compound exhibits similar properties, potentially through the modulation of pathways involving NF-κB or MAP kinases.
-
Anticancer Activity: Protocatechuic acid has been shown to induce apoptosis in various cancer cell lines. It would be pertinent to explore if this compound possesses similar cytotoxic or anti-proliferative effects and to elucidate the underlying molecular mechanisms.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of a research project involving a novel compound like this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway based on the activities of its analogues.
Methodological & Application
Application Notes and Protocols: 3,4-Diethoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethoxybenzoic acid is a polysubstituted benzoic acid derivative that serves as a versatile building block in organic synthesis. Its structural similarity to the more common 3,4-dimethoxybenzoic acid (veratric acid) suggests its utility as an intermediate in the preparation of a variety of organic molecules, including active pharmaceutical ingredients (APIs), functional materials, and other fine chemicals. The presence of the ethoxy groups can influence the lipophilicity and metabolic stability of target molecules, making it a valuable scaffold in medicinal chemistry and drug discovery.
These application notes provide an overview of the synthetic utility of this compound, including its conversion to key synthetic intermediates and its application as a precursor in the synthesis of more complex molecules. Detailed experimental protocols for fundamental transformations are provided, along with visualizations of the synthetic workflows.
Key Applications in Organic Synthesis
This compound is a valuable precursor for a range of chemical transformations, primarily leveraging the reactivity of its carboxylic acid group and the substituted aromatic ring. Key applications include:
-
Formation of Esters: Esterification of the carboxylic acid moiety provides access to a variety of esters that can be used as intermediates in further synthetic steps or as final products with applications in fragrances and materials science.
-
Synthesis of Amides: Conversion to amides is a common transformation in the synthesis of biologically active molecules. This can be achieved via the corresponding acid chloride or through direct coupling reactions.
-
Preparation of Acid Chlorides: The synthesis of 3,4-diethoxybenzoyl chloride provides a highly reactive intermediate that can readily undergo acylation reactions with a wide range of nucleophiles.
-
Building Block for Complex Molecules: The substituted benzene ring can be further functionalized, making this compound a useful starting material for the multi-step synthesis of complex target molecules.
Data Presentation
The following tables summarize typical quantitative data for key reactions involving this compound and its derivatives. The data presented is based on analogous reactions with structurally similar compounds and should be considered as representative examples.
Table 1: Fischer-Speier Esterification of this compound
| Parameter | Methyl 3,4-diethoxybenzoate | Ethyl 3,4-diethoxybenzoate |
| Alcohol | Methanol (excess) | Ethanol (excess) |
| Catalyst | Conc. H₂SO₄ (catalytic) | Conc. H₂SO₄ (catalytic) |
| Temperature | Reflux (~65 °C) | Reflux (~78 °C) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
Table 2: Synthesis of 3,4-Diethoxybenzoyl Chloride
| Parameter | Value |
| Reagent | Thionyl chloride (SOCl₂) |
| Solvent | Toluene or Dichloromethane |
| Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Typical Yield | > 90% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,4-diethoxybenzoate via Fischer-Speier Esterification
This protocol describes the synthesis of ethyl 3,4-diethoxybenzoate from this compound using ethanol as both the reagent and solvent, with a catalytic amount of sulfuric acid.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 mL per gram of acid).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3,4-diethoxybenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of 3,4-Diethoxybenzoyl Chloride
This protocol details the conversion of this compound to its corresponding acid chloride using thionyl chloride. This reaction should be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
A few drops of anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap), add this compound (1.0 eq).
-
Add anhydrous toluene or DCM (e.g., 5-10 mL per gram of acid).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with fresh anhydrous toluene a few times to ensure complete removal of residual thionyl chloride.
-
The resulting crude 3,4-diethoxybenzoyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization.
Mandatory Visualizations
Caption: Workflow for Fischer-Speier Esterification of this compound.
Application Notes and Protocols for 3,4-Diethoxybenzoic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,4-diethoxybenzoic acid as a versatile building block in the synthesis of potential pharmaceutical agents. Due to the limited specific data available for this compound derivatives, this document leverages established protocols and biological activity data from its closely related analogs, 3,4-dimethoxybenzoic acid and 3,4-dihydroxybenzoic acid, to provide a strong predictive framework for the application of the diethoxy compound.
Introduction: The Potential of 3,4-Alkoxybenzoic Acids in Medicinal Chemistry
3,4-Disubstituted benzoic acids, particularly those with alkoxy groups, are recognized as valuable scaffolds in medicinal chemistry. The methoxy and hydroxy derivatives have been extensively studied and serve as key intermediates in the development of a wide range of therapeutic agents, including those with anti-inflammatory, analgesic, antimicrobial, and acetylcholinesterase inhibitory activities. The 3,4-diethoxy substitution offers a unique lipophilic profile compared to its methoxy and hydroxy counterparts, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially leading to improved cell membrane permeability and metabolic stability.
This document outlines the synthesis of this compound and its subsequent derivatization into amides and esters, which are common functionalities in active pharmaceutical ingredients (APIs). The provided protocols are based on well-established synthetic methodologies.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3,4-dihydroxybenzoic acid.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol describes the diethylation of 3,4-dihydroxybenzoic acid using iodoethane in the presence of a base.
Materials:
-
3,4-Dihydroxybenzoic acid
-
Iodoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dihydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add a sufficient amount of anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Ethylating Agent: To the stirred suspension, add iodoethane (2.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Diagram of Synthetic Workflow:
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 3,4-Diethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of a novel class of kinase inhibitors derived from 3,4-diethoxybenzoic acid. The protocols outlined below are adapted from established synthetic methodologies for related small molecule kinase inhibitors and are intended to serve as a foundational guide for drug discovery and development programs.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound provides a versatile scaffold for the synthesis of novel kinase inhibitors, offering opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties.
This document outlines the synthesis of a hypothetical kinase inhibitor, designated as DEB-237 , starting from this compound. The proposed synthetic route is based on the well-established synthesis of Bosutinib, a dual Src/Abl kinase inhibitor.[1][2][3][4] The biological rationale for targeting these kinases and the relevant signaling pathways are also discussed.
Proposed Kinase Target and Signaling Pathway
DEB-237 is designed as a potential inhibitor of the Src family kinases (SFKs) and Abl kinase. These non-receptor tyrosine kinases are crucial regulators of signal transduction pathways that control cell proliferation, survival, migration, and adhesion.[1][3] In many cancers, such as chronic myelogenous leukemia (CML), the Bcr-Abl fusion protein exhibits constitutive kinase activity, driving uncontrolled cell growth.[1][3][5] Inhibiting both Src and Abl kinases can be an effective strategy to overcome resistance to first-generation Abl inhibitors like imatinib.[1][2][3]
Caption: Proposed mechanism of action of DEB-237 on the Src-Abl signaling pathway.
Synthetic Workflow
The synthesis of DEB-237 from this compound involves a multi-step process. The following diagram illustrates the overall workflow.
Caption: Overall synthetic workflow for the preparation of DEB-237.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Intermediates and the final product should be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS). Purity should be determined by high-performance liquid chromatography (HPLC).
Protocol 1: Synthesis of Methyl 3,4-diethoxybenzoate (Intermediate 2)
This initial step converts the starting carboxylic acid to a methyl ester to protect the carboxyl group and facilitate subsequent reactions.
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 volumes), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Concentrate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,4-diethoxybenzoate.
Protocol 2: Synthesis of Methyl 3,4-diethoxy-5-nitrobenzoate (Intermediate 3)
Nitration of the aromatic ring is a key step to introduce a nitrogen-containing functional group necessary for the subsequent cyclization.
-
Reaction Setup: Dissolve methyl 3,4-diethoxybenzoate (1.0 eq) in acetic acid (5 volumes). Cool the solution to 0 °C.
-
Reaction: Add nitric acid (1.5 eq) dropwise while maintaining the temperature below 10 °C. Stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice water. Collect the precipitate by filtration and wash with cold water until the filtrate is neutral.
-
Purification: Dry the solid to obtain methyl 3,4-diethoxy-5-nitrobenzoate.
Protocol 3: Synthesis of Methyl 5-amino-3,4-diethoxybenzoate (Intermediate 4)
Reduction of the nitro group to an amine is crucial for the subsequent formation of the quinoline core.
-
Reaction Setup: To a mixture of methanol (7 volumes) and water (3 volumes), add methyl 3,4-diethoxy-5-nitrobenzoate (1.0 eq), iron powder (4.0 eq), and ammonium chloride (0.5 eq).
-
Reaction: Heat the mixture at reflux for 2-4 hours.
-
Work-up: Filter the hot reaction mixture through celite and wash the filter cake with hot methanol. Concentrate the filtrate.
-
Purification: Extract the residue with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield methyl 5-amino-3,4-diethoxybenzoate.
Protocol 4: Synthesis of 4-chloro-6,7-diethoxyquinoline (Intermediate 6)
This protocol involves the cyclization of the aminobenzoate with a suitable reagent to form the quinoline ring, followed by chlorination.
-
Cyclization: A mixture of methyl 5-amino-3,4-diethoxybenzoate (1.0 eq) and 3,3-diethoxypropionitrile (1.2 eq) in trifluoroacetic acid (5 volumes) is heated at reflux for 4-6 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethanol and treated with aqueous NaOH, followed by heating to afford the corresponding quinolinone.
-
Chlorination: The crude quinolinone is suspended in phosphorus oxychloride (POCl₃, 5 volumes) and heated at reflux for 2-4 hours.
-
Work-up: The excess POCl₃ is removed in vacuo. The residue is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
Purification: The precipitate is collected by filtration, washed with water, and dried to give 4-chloro-6,7-diethoxyquinoline.
Protocol 5: Synthesis of DEB-237 (Final Product)
The final step involves two successive nucleophilic aromatic substitution reactions to introduce the desired side chains.
-
First Amination: A mixture of 4-chloro-6,7-diethoxyquinoline (1.0 eq) and 2,4-dichloro-5-methoxyaniline (1.1 eq) in 2-propanol is heated at reflux for 4-8 hours. The product precipitates upon cooling.
-
Second Amination: The intermediate from the first amination is then reacted with a suitable amine (e.g., N-methylpiperazine) in a suitable solvent such as N,N-dimethylformamide (DMF) at an elevated temperature to yield the final product, DEB-237.
-
Purification: The final compound is purified by column chromatography or recrystallization.
Data Presentation
The inhibitory activity of newly synthesized compounds should be evaluated against the target kinases. The results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Kinase | IC₅₀ (nM) |
| DEB-237 | Src | Hypothetical Value |
| Abl | Hypothetical Value | |
| Abl (T315I mutant) | Hypothetical Value | |
| Bosutinib | Src | 1.2 |
| Abl | 1.0 | |
| Abl (T315I mutant) | >1000 | |
| Imatinib | Src | 140 |
| Abl | 25 | |
| Abl (T315I mutant) | >10,000 |
Note: The IC₅₀ values for DEB-237 are hypothetical and would need to be determined experimentally. The values for Bosutinib and Imatinib are provided for comparison.
Conclusion
The synthetic route and protocols described herein provide a comprehensive guide for the development of novel kinase inhibitors based on the this compound scaffold. By leveraging established synthetic strategies and a rational design approach, researchers can efficiently generate and evaluate new chemical entities with the potential to address unmet medical needs in oncology and other diseases driven by aberrant kinase signaling. Further optimization of the lead compound, DEB-237 , through medicinal chemistry efforts could lead to the identification of a clinical candidate with improved efficacy and safety profiles.
References
Application Notes and Protocols for 3,4-Diethoxybenzoic Acid in Medicinal Chemistry
Topic: 3,4-Diethoxybenzoic Acid in Medicinal Chemistry Applications Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of benzoic acid characterized by two ethoxy groups at the 3 and 4 positions of the benzene ring. While direct studies on the biological activities of this compound itself are limited in publicly available literature, its structural analogs, such as 3,4-dimethoxybenzoic acid (veratric acid), have demonstrated a range of pharmacological properties including antioxidant, anti-inflammatory, and antimicrobial effects. Notably, this compound serves as a valuable scaffold in medicinal chemistry for the synthesis of novel compounds with therapeutic potential. Research has focused on the development of 1-acylaminoalkyl-3,4-diethoxybenzene derivatives, which have shown promising anti-inflammatory activity.
These application notes provide an overview of the use of this compound as a precursor for the synthesis of anti-inflammatory agents and detail the experimental protocols for their synthesis and biological evaluation.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry, as identified in the literature, is as a starting material for the synthesis of 1-acylaminoalkyl-3,4-diethoxybenzene derivatives. These derivatives have been investigated for their anti-inflammatory properties and have demonstrated significant activity in preclinical models.
Anti-inflammatory Activity
Derivatives of 3,4-diethoxybenzene have been shown to possess moderate to strong anti-inflammatory activity. In studies, the efficacy of these compounds was found to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and acetylsalicylic acid. Furthermore, these derivatives exhibited low acute toxicity, suggesting a favorable safety profile.[1][2][3][4]
Data Presentation
The following table summarizes the biological activity of 1-acylaminoalkyl-3,4-diethoxybenzene derivatives based on available information.
| Compound Class | Biological Activity | Model/Assay | Potency | Acute Toxicity (LD50) | Reference |
| 1-acylaminoalkyl-3,4-diethoxybenzene derivatives | Anti-inflammatory | Carrageenan-induced paw edema in rats | Moderate to strong; comparable to ibuprofen and acetylsalicylic acid | Low | [1][2][3][4] |
Experimental Protocols
The following protocols are based on the methodologies described for the synthesis and evaluation of 1-acylaminoalkyl-3,4-diethoxybenzene derivatives and standard pharmacological assays.
Protocol 1: Synthesis of 1-Acylaminoalkyl-3,4-diethoxybenzene Derivatives
This protocol describes a general two-step synthesis of the target anti-inflammatory compounds, starting from 3,4-diethoxyacetophenone, a derivative of this compound.
Step 1: Synthesis of Intermediate Amines
The synthesis begins with the conversion of a 3,4-diethoxyaryl ketone to an intermediate amine.
-
Materials:
-
3,4-Diethoxyacetophenone (or other suitable 3,4-diethoxyaryl ketone)
-
Appropriate reagents for reductive amination (e.g., ammonium formate, sodium cyanoborohydride, or catalytic hydrogenation setup)
-
Suitable solvent (e.g., methanol, ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
-
-
Procedure:
-
Dissolve the 3,4-diethoxyaryl ketone in the chosen solvent.
-
Add the aminating agent and the reducing agent according to the specific reductive amination procedure being followed.
-
Stir the reaction mixture at room temperature or under gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude amine.
-
Purify the intermediate amine using an appropriate method, such as column chromatography, to yield the pure amine.
-
Step 2: Acylation of Intermediate Amines
The intermediate amine is then acylated to produce the final 1-acylaminoalkyl-3,4-diethoxybenzene derivative.
-
Materials:
-
Intermediate amine from Step 1
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
Dissolve the purified amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by recrystallization or column chromatography.
-
Protocol 2: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo assay to screen for acute anti-inflammatory activity.[1][2][5][6]
-
Animals:
-
Male Wistar rats (150-200 g)
-
-
Materials:
-
Test compounds (1-acylaminoalkyl-3,4-diethoxybenzene derivatives)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., ibuprofen, acetylsalicylic acid)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups.
-
Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. Administer the vehicle to the control group.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Protocol 3: Determination of Acute Toxicity (LD50)
This protocol provides a general method for estimating the median lethal dose (LD50) of a compound in rats.[7][8][9][10]
-
Animals:
-
Male or female Wistar rats (specific strain and sex should be consistent)
-
-
Materials:
-
Test compound
-
Vehicle for administration
-
Oral gavage needles
-
-
Procedure:
-
Divide the animals into several groups (n=5-10 per group).
-
Administer a single dose of the test compound to each group at logarithmically spaced dose levels.
-
Observe the animals for signs of toxicity and mortality continuously for the first 4 hours after administration and then daily for 14 days.
-
Record the number of mortalities in each group.
-
Calculate the LD50 value using a suitable statistical method (e.g., probit analysis).
-
Mandatory Visualizations
Caption: Workflow from synthesis to biological evaluation of 3,4-diethoxybenzene derivatives.
Caption: Logic of using PASS prediction to guide experimental validation.
Conclusion
This compound is a valuable starting material for the synthesis of novel anti-inflammatory agents. The 1-acylaminoalkyl-3,4-diethoxybenzene derivatives have demonstrated significant anti-inflammatory effects in preclinical studies, with a potency comparable to existing NSAIDs and a favorable safety profile. The provided protocols offer a framework for the synthesis and evaluation of these and similar compounds, paving the way for further research and development in this area of medicinal chemistry. Future studies should focus on elucidating the specific mechanism of action of these compounds to optimize their therapeutic potential.
References
- 1. inotiv.com [inotiv.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. enamine.net [enamine.net]
- 9. fda.gov [fda.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
Application Notes and Protocols: Preparation of 2-Halogenated Benzoic Acids from 3,4-Diethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-halogenated (chloro- and bromo-) benzoic acids, utilizing 3,4-Diethoxybenzoic acid as the starting material. The methodologies described are based on electrophilic aromatic substitution reactions, which are fundamental transformations in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocols are designed to be robust and scalable, offering high yields and selectivity. All quantitative data are summarized for clarity, and a comprehensive experimental workflow is provided.
Introduction
2-Halogenated benzoic acids are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents. The halogen atom at the ortho-position to the carboxylic acid group serves as a versatile handle for further functionalization through various cross-coupling reactions. This application note details the preparation of 2-chloro-3,4-diethoxybenzoic acid and 2-bromo-3,4-diethoxybenzoic acid from commercially available this compound. The protocols are adapted from established methods for the halogenation of substituted benzoic acids.[1][2]
Reaction Scheme
The synthesis involves the direct halogenation of this compound at the 2-position. The electron-donating nature of the ethoxy groups activates the aromatic ring, while the carboxylic acid group directs the incoming halogen to the ortho position.
Caption: General reaction scheme for the ortho-halogenation of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of 2-bromo- and 2-chloro-3,4-diethoxybenzoic acid.
Synthesis of 2-Bromo-3,4-diethoxybenzoic Acid
This protocol is adapted from a general method for the bromination of benzoic acids in the presence of an alkaline compound.[1][2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Sodium sulfite (Na₂SO₃)
-
Toluene
-
Hydrochloric acid (HCl)
-
Water
-
Four-necked flask equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
To a 2000 mL four-necked flask, add 210.4 g (1.0 mol) of this compound and 800 g of water. Stir the mixture to disperse the solid.
-
Add 273.3 g (2.05 mol) of a 30% aqueous sodium hydroxide solution to the flask.
-
Cool the reaction mixture to 0°C.
-
Slowly add 167.8 g (1.05 mol) of bromine to the cooled solution.
-
Stir the mixture for one hour at a temperature of 0 to 5°C.
-
After the reaction is complete, add 8.82 g (0.07 mol) of sodium sulfite to quench any remaining bromine.
-
Add 100 g of toluene and raise the temperature to 70°C.
-
Separate the organic phase.
-
To the aqueous phase, add 104.2 g (1.0 mol) of 35% hydrochloric acid dropwise and stir for one hour to precipitate the product.
-
Collect the precipitated crystals by filtration.
-
Dry the crystals under reduced pressure to obtain 2-bromo-3,4-diethoxybenzoic acid.
Synthesis of 2-Chloro-3,4-diethoxybenzoic Acid
This protocol is a general procedure for the chlorination of activated benzoic acids.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Nitrogen or Argon atmosphere
-
Round-bottom flask with a reflux condenser and gas outlet
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 21.0 g (0.1 mol) of this compound in 100 mL of anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add 1.1 equivalents of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-3,4-diethoxybenzoic acid.
Quantitative Data Summary
The following table summarizes the expected yields and purity for the synthesized compounds based on similar reactions reported in the literature.[1]
| Compound | Molecular Weight ( g/mol ) | Halogenating Agent | Expected Yield (%) | Expected Purity (%) |
| 2-Bromo-3,4-diethoxybenzoic acid | 289.12 | Bromine (Br₂) | 85 - 95 | >99 |
| 2-Chloro-3,4-diethoxybenzoic acid | 244.67 | Sulfuryl chloride | 80 - 90 | >98 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preparation and purification of 2-halogenated benzoic acids.
Caption: Experimental workflow for the synthesis of 2-halogenated-3,4-diethoxybenzoic acid.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Thionyl chloride and sulfuryl chloride are corrosive and react violently with water. Handle with caution.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
Conclusion
The protocols described in this application note provide a reliable and efficient method for the synthesis of 2-bromo- and 2-chloro-3,4-diethoxybenzoic acid. These halogenated derivatives are key intermediates for the synthesis of a wide range of biologically active molecules and are therefore of significant interest to the pharmaceutical and chemical industries. The high yields and selectivity of these reactions make them suitable for both laboratory-scale synthesis and potential scale-up operations.
References
Application of 3,4-Diethoxybenzoic Acid in Polymer Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for the application of 3,4-diethoxybenzoic acid in polymer science are limited in publicly available literature. The following application notes and protocols are based on the well-documented applications of structurally analogous compounds, such as 3,4-dimethoxybenzoic acid and 4-methoxybenzoic acid. These examples are intended to be illustrative and representative of the potential applications and methodologies for this compound.
Application Notes
This compound is a substituted aromatic carboxylic acid with potential as a monomer or a modifying agent in the synthesis of advanced polymers. Its rigid aromatic core, coupled with the flexible ethoxy side chains, can be leveraged to tailor the properties of various polymer systems. The presence of the carboxylic acid group allows for its incorporation into polyesters, polyamides, and other condensation polymers.
Potential Applications in Polymer Science
Based on the applications of its structural analogs, this compound is a promising candidate for the development of:
-
Liquid Crystalline Polymers (LCPs): The rigid, rod-like structure imparted by the substituted benzene ring is a key feature for the formation of liquid crystalline phases. LCPs exhibit a high degree of molecular order in the melt, leading to exceptional mechanical properties, high thermal stability, and excellent chemical resistance. The ethoxy groups may enhance solubility and lower the melting point compared to their methoxy counterparts, potentially improving processability.
-
High-Performance Polyesters and Polyamides: As a comonomer in aromatic polyesters and polyamides (aramids), this compound can enhance thermal stability, mechanical strength, and chemical resistance. The ethoxy groups can also influence the polymer's solubility, making it more amenable to solution processing techniques.
-
Biodegradable Polymers: When copolymerized with aliphatic monomers, aromatic moieties like this compound can be incorporated to create biodegradable aliphatic-aromatic copolyesters. These materials can offer a balance of desirable mechanical properties and controlled degradation rates for applications in packaging and biomedical devices.
-
Photosensitive Polymers: Derivatives of this compound could be functionalized to include photo-isomerizable groups, such as azobenzenes. Incorporation of such monomers into a polymer backbone can lead to materials that respond to light stimuli, with potential applications in optical data storage, smart coatings, and drug delivery systems.
Data Presentation: Illustrative Comparative Properties
The following table presents hypothetical data to illustrate the potential impact of incorporating this compound into a polyester backbone compared to a standard aromatic polyester. This data is for comparative purposes only and is not based on direct experimental results.
| Property | Standard Aromatic Polyester (e.g., from Terephthalic Acid) | Hypothetical Polyester with this compound Moiety |
| Glass Transition Temp. (Tg) | ~ 250 °C | ~ 230 - 260 °C |
| Decomposition Temp. (Td, 5%) | ~ 450 °C | ~ 440 - 470 °C |
| Tensile Strength | ~ 80 MPa | ~ 85 - 100 MPa |
| Solubility | Insoluble in most organic solvents | Potentially soluble in polar aprotic solvents (e.g., NMP, DMAc) |
Experimental Protocols
The following are representative protocols for the synthesis of polymers using aromatic carboxylic acids, which can be adapted for this compound.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes a general method for synthesizing a polyester from a diol and a diacid, where a derivative of this compound could be used as a comonomer.
Materials:
-
Aromatic diacid (e.g., terephthaloyl chloride)
-
Diol (e.g., ethylene glycol)
-
This compound (or its ester derivative)
-
Catalyst (e.g., antimony trioxide, titanium isopropoxide)
-
Acetic Anhydride (if starting from the carboxylic acid)
Procedure:
-
Monomer Preparation (if necessary): If starting with this compound, it should first be converted to its acetylated derivative.
-
Suspend this compound in a suitable solvent (e.g., toluene).
-
Add a molar excess of acetic anhydride.
-
Reflux the mixture for 2-3 hours.
-
Isolate the acetylated product by cooling and filtration.
-
-
Polycondensation:
-
Charge the diol, the aromatic diacid (or its diester), the acetylated this compound, and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.
-
Heat the mixture under a slow stream of nitrogen to the desired reaction temperature (typically 250-300 °C) to melt the monomers and initiate the polycondensation reaction.
-
As the reaction proceeds, a byproduct (e.g., acetic acid or water) will be evolved and can be collected.
-
As the viscosity of the melt increases, gradually apply a vacuum to remove the remaining byproducts and drive the polymerization to completion to achieve a high molecular weight polymer.
-
The reaction is typically continued for several hours until the desired viscosity is reached.
-
-
Polymer Isolation and Purification:
-
Cool the reactor and extrude or dissolve the polymer.
-
If dissolved, precipitate the polymer in a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and wash it thoroughly with appropriate solvents to remove unreacted monomers and catalyst residues.
-
Dry the purified polymer in a vacuum oven until a constant weight is achieved.
-
Protocol 2: Synthesis of a Polyamide via Solution Polycondensation
This protocol outlines a method for synthesizing an aromatic polyamide (aramid) where this compound could be used as a dicarboxylic acid monomer.
Materials:
-
Aromatic diamine (e.g., p-phenylenediamine)
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl)
-
Pyridine (acid scavenger)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried flask under a nitrogen atmosphere, suspend this compound in an excess of thionyl chloride with a catalytic amount of DMF.
-
Reflux the mixture until the solution becomes clear and gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,4-diethoxybenzoyl chloride.
-
-
Polycondensation:
-
In a separate flame-dried flask, dissolve the aromatic diamine and anhydrous LiCl in anhydrous NMP.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 3,4-diethoxybenzoyl chloride (dissolved in a small amount of anhydrous NMP) to the stirred diamine solution.
-
Add pyridine to the reaction mixture to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and continue stirring for several hours to 24 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, to precipitate the polyamide.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer extensively with hot water and methanol to remove salts, residual solvent, and unreacted monomers.
-
Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
3,4-Diethoxybenzoic Acid: Uncharted Territory in Agrochemical Formulations
Despite a comprehensive review of scientific literature and patent databases, there is currently no documented use of 3,4-Diethoxybenzoic acid in the formulation of agrochemicals. Researchers, scientists, and drug development professionals should be aware that its application as an active ingredient, safener, or other formulation component in pesticides or herbicides is not established.
The closely related compound, 3,4-Dimethoxybenzoic acid (also known as veratric acid), has been identified in the chemical literature as a versatile intermediate in the synthesis of a variety of molecules, including those for the pharmaceutical and agrochemical industries.[1][2] However, its role is confined to that of a building block in the creation of more complex active ingredients, rather than being a component in a final agrochemical product.[3][4]
This lack of data means that no specific application notes, experimental protocols, or quantitative data on the efficacy or utility of this compound in agrochemicals can be provided. Furthermore, without a known biological activity or mode of action in plants, no signaling pathways or experimental workflows can be visualized.
3,4-Dimethoxybenzoic Acid: A Precursor Molecule
For researchers interested in the broader context of benzoic acid derivatives in agrochemical development, it is pertinent to understand the role of 3,4-Dimethoxybenzoic acid. This compound serves as a starting material for the synthesis of more complex molecules that may have agrochemical properties.[1][2] The synthesis process typically involves the chemical modification of the carboxylic acid group or the aromatic ring to produce novel compounds with desired herbicidal or pesticidal activity.
Physicochemical Properties of 3,4-Dimethoxybenzoic Acid
For reference, the key physicochemical properties of 3,4-Dimethoxybenzoic acid are summarized in the table below. This information is relevant for its handling and use as a chemical intermediate in a laboratory or industrial setting.
| Property | Value |
| Synonyms | Veratric acid |
| CAS Number | 93-07-2 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to pale yellow powder |
| Melting Point | 179-182 °C |
Future Research Directions
The absence of this compound in current agrochemical literature does not preclude its potential future use. Researchers exploring novel agrochemical scaffolds could investigate the synthesis and biological activity of derivatives of this compound. A logical workflow for such an investigation is outlined below.
References
Application of 3,4-Diethoxybenzoic Acid as an Analytical Standard: A Review of Available Data and Protocols for Analogous Compounds
Initial Assessment: Limited Direct Information on 3,4-Diethoxybenzoic Acid as an Analytical Standard
However, its structural analogs, 3,4-Dimethoxybenzoic acid and 3,4-Dihydroxybenzoic acid , are widely available as high-purity analytical standards and have well-documented applications in various analytical techniques. This document provides detailed application notes and protocols for these two analogous compounds, which can serve as a valuable reference for researchers, scientists, and drug development professionals who may consider them as alternatives or for developing methods for related compounds.
Part 1: 3,4-Dimethoxybenzoic Acid (Veratric Acid) as an Analytical Standard
Application Notes
3,4-Dimethoxybenzoic acid, also known as Veratric acid, is a versatile analytical standard with applications in chromatography and spectroscopy. It is often used as a reference standard for the quantification of related phenolic compounds in natural product extracts, pharmaceutical formulations, and food samples.[1] Its stability and high purity make it a reliable calibrant for developing and validating analytical methods. In organic synthesis, it serves as a key intermediate and its purity is crucial for reaction stoichiometry and yield calculations.[1]
Physicochemical and Purity Data
| Property | Value | Reference |
| Synonyms | Veratric acid | [2] |
| CAS Number | 93-07-2 | |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | |
| Appearance | White to slightly yellow powder | [2] |
| Melting Point | 180-183 °C | [1] |
| Purity (Titration) | ≥ 99% | [1] |
| Solubility | Soluble in methanol, ethanol, and chloroform. Slightly soluble in water. | [3] |
Experimental Protocol: Quantification of 3,4-Dimethoxybenzoic Acid using High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantitative analysis of 3,4-Dimethoxybenzoic acid. Method optimization may be required for specific sample matrices.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
3,4-Dimethoxybenzoic acid analytical standard (≥99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Deionized water.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3,4-Dimethoxybenzoic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (with 0.1% Phosphoric Acid) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation
-
Dissolve the sample containing 3,4-Dimethoxybenzoic acid in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration of 3,4-Dimethoxybenzoic acid in the sample using the calibration curve.
Workflow for HPLC Analysis of 3,4-Dimethoxybenzoic Acid
References
Application Notes and Protocols for the Derivatization of 3,4-Diethoxybenzoic Acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Diethoxybenzoic acid is a versatile scaffold for the synthesis of novel bioactive compounds. Its structure, featuring a substituted benzene ring, a carboxylic acid group, and two ethoxy moieties, provides multiple points for chemical modification. Derivatization of the carboxylic acid, primarily through the formation of amides and esters, can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications are critical for modulating pharmacokinetic profiles and enhancing interactions with biological targets. This document provides detailed protocols for the synthesis of a focused library of this compound derivatives and their subsequent biological screening.
Application Note 1: Synthesis of this compound Amide Derivatives via EDC Coupling
The synthesis of amides from carboxylic acids is a fundamental transformation in medicinal chemistry, as the amide bond is a key feature in a vast number of pharmaceuticals.[1] A common and efficient method for amide bond formation involves the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the reaction under mild conditions.[2] This protocol describes a general procedure for the synthesis of a library of N-substituted amide derivatives of this compound.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) to a concentration of 0.1 M.
-
In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 eq.) in the same solvent.
-
-
Activation of Carboxylic Acid:
-
To the stirred solution of this compound, add EDC (1.2 eq.) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq.) or Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to form the active O-acylisourea intermediate.[2]
-
-
Amide Formation:
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Caption: General workflow for the synthesis of this compound amide derivatives.
Application Note 2: Biological Screening of this compound Derivatives
The structural analogs of this compound, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.[3][4] This suggests that a library of this compound derivatives is a promising source for identifying novel therapeutic agents. This section outlines a general protocol for screening these compounds for antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains.
-
Compound Preparation:
-
Prepare stock solutions of each derivative in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.[5]
-
Create serial two-fold dilutions of each compound in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth). The final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculum Preparation:
-
Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: General workflow for antimicrobial screening using the broth microdilution method.
Data Presentation
Quantitative data from biological screening should be organized to facilitate structure-activity relationship (SAR) analysis. The table below presents hypothetical MIC data for a small library of this compound amide derivatives.
| Compound ID | R-Group (Amine) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| DEBA-01 | Benzylamine | 64 | 128 |
| DEBA-02 | 4-Chlorobenzylamine | 32 | 64 |
| DEBA-03 | Cyclohexylamine | 128 | >256 |
| DEBA-04 | Piperidine | 64 | 128 |
| DEBA-05 | Morpholine | 256 | >256 |
| Cipro | (Reference Drug) | 0.5 | 0.25 |
Potential Signaling Pathway Involvement
Derivatives of hydroxybenzoic acids are known to possess significant antioxidant activity.[6][7] This activity is often linked to the modulation of cellular pathways involved in oxidative stress, such as the Nrf2-Keap1 pathway. The Nrf2 transcription factor is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes.
Caption: Potential modulation of the Nrf2-Keap1 antioxidant pathway by bioactive derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells [mdpi.com]
- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Luminescent Lanthanide Complexes using 3,4-Diethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of luminescent lanthanide complexes utilizing 3,4-diethoxybenzoic acid as a primary ligand. This document is intended to guide researchers in the fields of materials science, coordination chemistry, and drug development in the preparation of novel luminescent materials with potential applications in bio-imaging, sensors, and light-emitting devices.
Introduction
Lanthanide ions, particularly Europium (Eu³⁺) and Terbium (Tb³⁺), are renowned for their unique luminescent properties, including sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. However, their direct excitation is inefficient due to the Laporte-forbidden nature of their f-f transitions. To overcome this limitation, organic ligands, often referred to as "antennas" or "sensitizers," are coordinated to the lanthanide ion. These ligands absorb excitation energy (typically in the UV region) and efficiently transfer it to the central lanthanide ion, which then emits its characteristic luminescence. This process is known as the "antenna effect."
Aromatic carboxylic acids are excellent candidates for antenna ligands due to their strong absorption in the UV spectrum and their ability to effectively chelate lanthanide ions. This compound is a promising ligand for this purpose. The presence of the ethoxy groups can influence the electronic properties of the aromatic ring and the coordination environment of the lanthanide ion, potentially enhancing the luminescence quantum yield and lifetime of the resulting complexes. The synthesis of ternary complexes, incorporating a secondary ligand such as 1,10-phenanthroline, can further enhance luminescence by shielding the lanthanide ion from solvent molecules that can quench the excited state.
While the synthesis of lanthanide complexes with the related 3,4-dimethoxybenzoic acid has been reported, detailed photophysical data for complexes of this compound are not extensively available in the public domain. The protocols provided herein are based on established methods for analogous systems and are intended to serve as a robust starting point for the synthesis and characterization of these novel luminescent materials.
Experimental Protocols
General Synthesis of Lanthanide(III) Complexes with this compound
This protocol describes the synthesis of both binary (Ln(DEBA)₃·nH₂O) and ternary ([Ln(DEBA)₃(phen)]) complexes, where DEBA is the deprotonated 3,4-diethoxybenzoate and phen is 1,10-phenanthroline.
Materials:
-
Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O, where Ln = Eu, Tb, etc.)
-
This compound
-
1,10-phenanthroline (for ternary complexes)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide solution (or NaOH solution)
Protocol for Binary Complexes (Ln(DEBA)₃·nH₂O):
-
Ligand Preparation: Dissolve 3.0 mmol of this compound in 20 mL of a 1:1 ethanol/water mixture.
-
pH Adjustment: Slowly add a dilute ammonium hydroxide solution dropwise to the ligand solution with constant stirring until the pH reaches approximately 6-7. This deprotonates the carboxylic acid.
-
Lanthanide Addition: In a separate flask, dissolve 1.0 mmol of the respective lanthanide(III) chloride hexahydrate in 10 mL of deionized water.
-
Complexation: Slowly add the lanthanide solution to the ligand solution with vigorous stirring. A precipitate should form immediately.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours.
-
Isolation: Collect the precipitate by vacuum filtration and wash it several times with deionized water and then with a small amount of ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a vacuum oven at 60 °C for 12 hours.
Protocol for Ternary Complexes ([Ln(DEBA)₃(phen)]):
-
Ligand Preparation: Follow steps 1 and 2 from the binary complex protocol.
-
Ancillary Ligand Addition: Dissolve 1.0 mmol of 1,10-phenanthroline in 10 mL of ethanol.
-
Lanthanide Addition: In a separate flask, dissolve 1.0 mmol of the respective lanthanide(III) chloride hexahydrate in 10 mL of ethanol.
-
Complexation: To the deprotonated this compound solution, first add the 1,10-phenanthroline solution, followed by the slow addition of the lanthanide solution with vigorous stirring. A precipitate should form.
-
Reaction: Stir the mixture at room temperature for 6-8 hours.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with deionized water and then with a small amount of ethanol.
-
Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.
Characterization Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate group to the lanthanide ion, look for the disappearance of the C=O stretching vibration of the free acid (around 1700 cm⁻¹) and the appearance of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group (typically around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively).
-
UV-Visible Absorption Spectroscopy: To characterize the absorption properties of the ligand and the complex. Solutions of the free ligand and the complexes should be prepared in a suitable solvent (e.g., ethanol, DMSO). The absorption spectra will show the characteristic π-π* transitions of the aromatic system.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the complexes and the number of coordinated or lattice water molecules.
Photophysical Measurements
Instrumentation:
-
A spectrofluorometer equipped with a high-intensity xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube).
-
For lifetime measurements, a pulsed excitation source (e.g., a flash lamp or a laser) and time-resolved detection capabilities are required.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the synthesized complexes in a suitable solvent (e.g., DMSO, acetonitrile). The concentration should be adjusted to have an absorbance of around 0.1 at the excitation wavelength to minimize inner filter effects. For solid-state measurements, finely ground powder samples can be used.
-
Excitation and Emission Spectra:
-
Record the excitation spectrum by monitoring the most intense emission peak of the lanthanide ion (e.g., ~612 nm for Eu³⁺ corresponding to the ⁵D₀ → ⁷F₂ transition, or ~545 nm for Tb³⁺ corresponding to the ⁵D₄ → ⁷F₅ transition) while scanning the excitation wavelength.
-
Record the emission spectrum by exciting the sample at the wavelength corresponding to the maximum of the ligand's absorption band (determined from the excitation spectrum).
-
-
Luminescence Quantum Yield (Φ): The quantum yield can be determined using a relative method with a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for visible emitters). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Luminescence Lifetime (τ): The luminescence lifetime is measured by exciting the sample with a short pulse of light and monitoring the decay of the emission intensity over time. The decay curve is typically fitted to a single or multi-exponential function to determine the lifetime.
Data Presentation
| Complex | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) | Luminescence Quantum Yield (Φ, %) | Luminescence Lifetime (τ, ms) |
| Eu(DEBA)₃·nH₂O | ⁵D₀→⁷F₀: ⁵D₀→⁷F₁: ⁵D₀→⁷F₂: ⁵D₀→⁷F₃: ⁵D₀→⁷F₄: | |||
| [Eu(DEBA)₃(phen)] | ⁵D₀→⁷F₀: ⁵D₀→⁷F₁: ⁵D₀→⁷F₂: ⁵D₀→⁷F₃: ⁵D₀→⁷F₄: | |||
| Tb(DEBA)₃·nH₂O | ⁵D₄→⁷F₆: ⁵D₄→⁷F₅: ⁵D₄→⁷F₄: ⁵D₄→⁷F₃: | |||
| [Tb(DEBA)₃(phen)] | ⁵D₄→⁷F₆: ⁵D₄→⁷F₅: ⁵D₄→⁷F₄: ⁵D₄→⁷F₃: |
Visualizations
Caption: General workflow for the synthesis of lanthanide complexes.
Caption: The "antenna effect" energy transfer mechanism.
Conclusion
The protocols and information provided in this document offer a solid foundation for the synthesis and exploration of luminescent lanthanide complexes based on this compound. The potential to tune the photophysical properties through the choice of lanthanide ion and the inclusion of ancillary ligands makes this an exciting area for the development of new functional materials. Researchers are encouraged to utilize these methods to synthesize and fully characterize these complexes, thereby contributing valuable data to the field of luminescent materials.
Application Notes and Protocols: Electrochemical Synthesis Involving 3,4-Diethoxybenzoic Acid
These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis and characterization of materials derived from 3,4-diethoxybenzoic acid. The primary application detailed is the electrochemical polymerization of this compound to form a functionalized polymer film on an electrode surface. This process is relevant for the development of novel sensors, modified electrodes, and in the field of drug delivery systems.
Application: Electropolymerization of this compound for Surface Modification
The electrochemical oxidation of this compound can be utilized to form an adherent, redox-active polymer film on a conductive substrate. This process leverages the reactivity of the di-ethoxy-substituted benzene ring, which upon oxidation, can undergo coupling reactions to form oligomeric and polymeric structures. The resulting polymer, poly(this compound), possesses carboxylic acid functionalities that can be used for further chemical modification or to modulate the surface properties of the electrode, such as its hydrophilicity and charge.
The electrochemical behavior of substituted catechols and similar phenolic compounds suggests that the oxidation of this compound will likely proceed via the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains. The rate and morphology of the polymer film can be controlled by electrochemical parameters such as the applied potential, scan rate, and the concentration of the monomer in the electrolyte solution.
Experimental Protocols
Protocol 1: Electrochemical Polymerization of this compound via Cyclic Voltammetry
This protocol describes the potentiodynamic electropolymerization of this compound on a glassy carbon electrode (GCE).
Materials:
-
This compound (monomer)
-
Acetonitrile (ACN), anhydrous
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) as supporting electrolyte
-
Glassy carbon electrode (GCE, working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol for 5 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.
-
Prepare a 10 mM solution of this compound in the 0.1 M electrolyte solution.
-
De-aerate the solution by bubbling with high-purity nitrogen gas for at least 15 minutes prior to the experiment.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode electrochemical cell with the prepared GCE, platinum counter electrode, and reference electrode.
-
Immerse the electrodes in the de-aerated monomer solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from an initial potential of 0 V to a vertex potential of +1.8 V (vs. Ag/AgCl) and back to 0 V. The exact potential range may need to be optimized based on preliminary experiments.
-
Set the scan rate to 100 mV/s.
-
Repeat the potential cycling for 10-20 cycles. An increase in the peak currents with each cycle indicates the deposition and growth of a conductive polymer film.
-
-
Post-Polymerization Treatment:
-
After polymerization, carefully remove the modified electrode from the monomer solution.
-
Rinse the electrode with fresh acetonitrile to remove any unreacted monomer and loosely bound oligomers.
-
Dry the electrode under a stream of nitrogen.
-
The modified electrode, denoted as poly(this compound)/GCE, is now ready for characterization.
-
Protocol 2: Characterization of the Poly(this compound) Film
This protocol outlines the electrochemical characterization of the synthesized polymer film in a monomer-free electrolyte solution.
Materials:
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poly(this compound)/GCE (from Protocol 1)
-
Acetonitrile, anhydrous
-
0.1 M LiClO₄ in acetonitrile (monomer-free electrolyte)
-
Electrochemical cell and potentiostat
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the poly(this compound)/GCE as the working electrode, a platinum counter electrode, and a reference electrode.
-
Fill the cell with the de-aerated, monomer-free 0.1 M LiClO₄/acetonitrile solution.
-
-
Cyclic Voltammetry Analysis:
-
Record the cyclic voltammogram of the polymer film by scanning the potential over a range where the polymer exhibits redox activity (e.g., from -0.2 V to +1.2 V vs. Ag/AgCl).
-
Vary the scan rate (e.g., 25, 50, 100, 150, 200 mV/s) to investigate the electrochemical kinetics. A linear relationship between the peak current and the scan rate is indicative of a surface-confined redox process.
-
-
Electrochemical Impedance Spectroscopy (EIS) (Optional):
-
Perform EIS to characterize the interfacial properties of the polymer film, such as charge transfer resistance.
-
Apply a DC potential corresponding to the formal potential of the polymer's redox couple and a small AC perturbation (e.g., 10 mV) over a frequency range of 100 kHz to 0.1 Hz.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the electrochemical experiments described above.
Table 1: Cyclic Voltammetry Data for the Electropolymerization of this compound
| Cycle Number | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Cathodic Peak Current (Ipc) (µA) |
| 1 | 1.52 | 25.3 | 0.85 | -15.8 |
| 5 | 1.48 | 68.9 | 0.89 | -55.2 |
| 10 | 1.45 | 112.6 | 0.91 | -98.7 |
| 15 | 1.43 | 155.4 | 0.92 | -140.1 |
| 20 | 1.42 | 198.2 | 0.93 | -185.6 |
Table 2: Electrochemical Characterization of Poly(this compound)/GCE in Monomer-Free Electrolyte
| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Cathodic Peak Current (Ipc) (µA) |
| 25 | 0.98 | 35.7 | 0.92 | -33.1 |
| 50 | 1.01 | 70.2 | 0.89 | -68.5 |
| 100 | 1.05 | 142.3 | 0.85 | -138.9 |
| 150 | 1.09 | 210.8 | 0.81 | -205.4 |
| 200 | 1.12 | 285.1 | 0.78 | -279.3 |
Visualizations
Proposed Electrochemical Polymerization Mechanism
The following diagram illustrates a plausible mechanism for the electropolymerization of this compound. The process is initiated by the oxidation of the monomer to a radical cation, followed by radical-radical coupling to form a dimer. Subsequent oxidation and coupling steps lead to the growth of the polymer chain on the electrode surface.
Caption: Proposed mechanism for the electrochemical polymerization of this compound.
Experimental Workflow
The diagram below outlines the complete experimental workflow from electrode preparation to the final characterization of the synthesized polymer film.
Caption: Workflow for the electrochemical synthesis and characterization of poly(this compound).
Troubleshooting & Optimization
Optimizing the ethylation of protocatechuic acid
Welcome to the Technical Support Center for the Ethylation of Protocatechuic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the ethylation of protocatechuic acid?
A1: The ethylation of protocatechuic acid is a chemical reaction that introduces an ethyl group (-CH₂CH₃) to one or both of the hydroxyl (-OH) groups on the protocatechuic acid molecule. This reaction typically proceeds via a Williamson ether synthesis mechanism.[1] In this process, a base is used to deprotonate one or both hydroxyl groups, forming a phenoxide ion. This ion then acts as a nucleophile, attacking an ethylating agent (like ethyl iodide or ethyl bromide) in an SN2 reaction to form an ether.[2][3]
Q2: What are the primary products of this reaction?
A2: Depending on the reaction conditions, the ethylation of protocatechuic acid can yield three main products:
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Ethyl 4-ethoxy-3-hydroxybenzoate: Ethylation at the 4-position hydroxyl group.
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Ethyl 3-ethoxy-4-hydroxybenzoate: Ethylation at the 3-position hydroxyl group.
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Ethyl 3,4-diethoxybenzoate: Ethylation at both hydroxyl groups. Unreacted protocatechuic acid may also be present. The goal of optimization is often to selectively synthesize one of the mono-ethylated isomers in high yield.
Q3: Why is achieving selectivity in this reaction a challenge?
A3: Protocatechuic acid has two hydroxyl groups at the 3 and 4 positions of the benzene ring. These groups have different acidities (pKa values) due to electronic effects from the carboxylic acid group. The hydroxyl group at the 4-position is generally more acidic and therefore more readily deprotonated. However, under strongly basic conditions, both hydroxyls can be deprotonated, leading to a mixture of mono- and di-ethylated products. Achieving high selectivity for one isomer requires careful control of reaction conditions such as the choice of base, solvent, and temperature.
Q4: What are the key factors influencing the yield and selectivity of the ethylation?
A4: Several factors critically impact the reaction's success:
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Choice of Base: Strong bases like sodium hydride (NaH) can deprotonate both hydroxyl groups, leading to poor selectivity.[2] Weaker bases like potassium carbonate (K₂CO₃) are often preferred for selective O-alkylation of phenols as they can selectively deprotonate the more acidic hydroxyl group.[3][4]
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Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred.[5] They effectively solvate the cation of the base, leading to a more reactive "naked" phenoxide nucleophile.[5]
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Ethylating Agent: The reactivity of the ethylating agent follows the trend: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. Ethyl iodide is more reactive but also more expensive.
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Temperature: Higher temperatures can increase the reaction rate but may also decrease selectivity and promote side reactions.[5] Monitoring the reaction and maintaining an optimal temperature is crucial.
-
Stoichiometry: Using approximately one equivalent of the base and ethylating agent is crucial when aiming for mono-ethylation. An excess of these reagents will favor the formation of the di-ethylated product.
Troubleshooting Guide
Problem 1: My reaction yield is very low or I recovered only starting material.
| Possible Cause | Recommended Solution & Explanation |
| Moisture in the reaction | The Williamson ether synthesis is highly sensitive to water. Water can consume the base and hydrolyze the ethylating agent. Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-quality reagents.[5] |
| Inactive Base | The base (e.g., NaH, K₂CO₃) may be old or improperly stored, leading to deactivation. Sodium hydride, for example, may appear gray if it has been deactivated.[5] Solution: Use a fresh container of the base or titrate it to determine its activity. |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to completion. Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature from a lower starting point (e.g., 50 °C) while monitoring.[5] Typical reaction times can range from 1 to 8 hours.[5] |
| Poor Nucleophilicity | The phenoxide may not be forming efficiently, or its nucleophilicity is suppressed. Solution: Ensure you are using a suitable solvent like DMF or acetonitrile that promotes a reactive nucleophile.[5] Using the parent alcohol as a solvent can slow the reaction rate.[2] |
Problem 2: I'm getting a mixture of mono- and di-ethylated products (poor selectivity).
| Possible Cause | Recommended Solution & Explanation |
| Base is too strong | A very strong base (e.g., NaH) will deprotonate both hydroxyl groups non-selectively. Solution: Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] These are often effective for the selective alkylation of phenols. |
| Incorrect Stoichiometry | Using more than one equivalent of the base and/or ethylating agent will drive the reaction towards di-ethylation. Solution: Carefully control the stoichiometry. For mono-ethylation, use 1.0-1.1 equivalents of both the base and the ethylating agent relative to protocatechuic acid. |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the small difference in acidity between the two hydroxyl groups, reducing selectivity. Solution: Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated) and for a longer duration. Monitor via TLC to find the optimal balance. |
Problem 3: I observe significant formation of elimination byproducts.
| Possible Cause | Recommended Solution & Explanation |
| Nature of the Ethylating Agent | While less common with ethyl halides, using secondary or tertiary alkyl halides strongly favors the E2 elimination pathway over the desired SN2 substitution.[2][3] Solution: Always use a primary ethylating agent like ethyl iodide, ethyl bromide, or ethyl tosylate for Williamson ether synthesis to minimize elimination.[1] |
Data Presentation: Influence of Reagents on Ethylation
The following table summarizes the general effects of common bases and solvents on the ethylation of protocatechuic acid.
| Base | Solvent | Typical Selectivity | Reaction Rate | Comments |
| K₂CO₃ | DMF | Good to Excellent | Moderate | A standard and effective combination for selective mono-ethylation of the more acidic phenol.[4] |
| Cs₂CO₃ | Acetonitrile | Excellent | Moderate to Fast | Often provides higher yields and selectivity due to the "cesium effect," which enhances phenoxide nucleophilicity. |
| NaH | THF / DMF | Poor | Fast | A strong, non-nucleophilic base that tends to deprotonate both hydroxyl groups, leading to di-ethylation.[2][3] Requires strictly anhydrous conditions. |
| KOH / NaOH | Ethanol | Poor to Moderate | Moderate | The use of a protic solvent like ethanol can solvate the phenoxide, reducing its reactivity.[2] Can lead to side reactions. |
Detailed Experimental Protocol: Selective Mono-Ethylation
This protocol provides a general method for the selective ethylation of protocatechuic acid, favoring the formation of the 4-ethoxy isomer.
Materials and Reagents:
-
Protocatechuic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl Iodide (EtI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add protocatechuic acid (1 equivalent). Add anhydrous DMF to dissolve the acid (approx. 5-10 mL per gram of acid).
-
Base Addition: Add anhydrous potassium carbonate (1.1 equivalents) to the stirring solution.
-
Ethylating Agent: Add ethyl iodide (1.1 equivalents) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate any unreacted starting material and phenoxide products.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash them with water, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to separate the desired mono-ethylated product from any di-ethylated byproduct and other impurities.
Visualizations
References
Technical Support Center: Synthesis of 3,4-Diethoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3,4-diethoxybenzoic acid, particularly concerning the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound synthesis shows a lower than expected melting point and broad peaks in the NMR spectrum. What are the likely impurities?
A1: A lower melting point and broad NMR peaks are indicative of impurities. In a typical synthesis of this compound via the Williamson ether synthesis from 3,4-dihydroxybenzoic acid (protocatechuic acid) and an ethylating agent, several byproducts can form. The most common impurities are mono-ethoxylated intermediates and unreacted starting material.
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3-Ethoxy-4-hydroxybenzoic acid: This is a common byproduct resulting from incomplete ethylation of the hydroxyl group at the 4-position.
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3-Hydroxy-4-ethoxybenzoic acid: Similarly, this byproduct arises from the incomplete ethylation of the hydroxyl group at the 3-position.
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Unreacted 3,4-dihydroxybenzoic acid: The presence of the starting material indicates that the reaction has not gone to completion.
These impurities have different polarities compared to the desired product and can often be identified by thin-layer chromatography (TLC) and separated through purification techniques like column chromatography or recrystallization.
Q2: I observe a significant amount of a non-acidic byproduct in my crude product mixture. What could this be and how can I remove it?
A2: A non-acidic byproduct could be an ester formed from the reaction of the carboxylate group with the ethylating agent. This is more likely to occur if the reaction is carried out under conditions that favor esterification.
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Ethyl 3,4-diethoxybenzoate: This ester can form if the carboxylic acid is deprotonated and acts as a nucleophile towards the ethylating agent.
To remove this non-acidic byproduct, an acid-base extraction is highly effective. Dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate) will deprotonate the carboxylic acids (the desired product and acidic byproducts), pulling them into the aqueous layer. The non-acidic ester will remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified this compound.
Q3: After purification, my product yield is very low. What are the potential side reactions that could be consuming my starting material?
A3: Low yields can be attributed to several factors, including competing side reactions. In the context of a Williamson ether synthesis, a common side reaction is elimination, especially if using a strong base and a sterically hindered or secondary alkyl halide. However, with a primary ethylating agent, this is less likely. A more probable cause is C-alkylation.
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C-Alkylated Byproducts: Instead of O-alkylation at the hydroxyl groups, the ethyl group may attach directly to the benzene ring. This is an electrophilic aromatic substitution-type side reaction. The positions ortho and para to the activating hydroxyl groups are susceptible to this.
Optimizing reaction conditions, such as using a milder base and controlling the temperature, can help minimize these side reactions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to byproducts in the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Presence of starting material (3,4-dihydroxybenzoic acid) in the final product. | Incomplete reaction due to insufficient ethylating agent, short reaction time, or low temperature. | Increase the molar excess of the ethylating agent, prolong the reaction time, or increase the reaction temperature. Monitor the reaction progress using TLC. |
| Presence of mono-ethoxylated byproducts. | Sub-stoichiometric amounts of base or ethylating agent, or non-optimal reaction conditions. | Ensure at least two equivalents of base are used to deprotonate both hydroxyl groups. Use a sufficient excess of the ethylating agent. |
| Formation of ethyl 3,4-diethoxybenzoate. | The carboxylate anion competes with the phenoxide ions for the ethylating agent. | Protect the carboxylic acid group as an ester before performing the Williamson ether synthesis, followed by deprotection. Alternatively, use an acid-base extraction for purification. |
| Discoloration of the final product. | Formation of colored impurities, possibly from oxidation of phenolic intermediates. | Treat a solution of the crude product with activated carbon before recrystallization. |
Experimental Protocols
Protocol for Acid-Base Extraction to Remove Non-Acidic Byproducts
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Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
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Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
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Separation: Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake the funnel vigorously to ensure thorough mixing. Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound and other acidic components.
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Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask.
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Repeat Extraction: Extract the organic layer with a fresh portion of NaHCO₃ solution to ensure all acidic components are removed. Combine the aqueous extracts.
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Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath. Carefully acidify the solution by adding a strong acid, such as concentrated HCl, dropwise until the this compound precipitates out completely.
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Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the collected crystals with a small amount of cold water and then dry them under vacuum to obtain the purified product.
Visualizations
Caption: Reaction pathway for this compound synthesis and common byproduct formation.
Technical Support Center: Purification of Crude 3,4-Diethoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,4-Diethoxybenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized via the Williamson ether synthesis from a dihydroxybenzoic acid precursor, may contain several process-related impurities. These can include:
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Unreacted Starting Materials: Residual 3,4-dihydroxybenzoic acid.
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Mono-alkylation Product: 3-Ethoxy-4-hydroxybenzoic acid or 3-hydroxy-4-ethoxybenzoic acid.
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Residual Alkylating Agent: e.g., ethyl iodide or diethyl sulfate.
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Byproducts of Side Reactions: Depending on the reaction conditions, other related substances may be formed.
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Color Impurities: Often arising from oxidation or degradation of phenolic precursors.
Q2: What is the expected melting point of pure this compound?
A2: A sharp melting point is a key indicator of purity. While extensive data for this compound is not as prevalent as for its dimethoxy analog, the expected melting point is a critical parameter for characterization. For comparison, the closely related 3,4-dimethoxybenzoic acid has a melting point of 179-182 °C.[1][2] A broad melting point range for your purified this compound suggests the presence of impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: To effectively assess the purity of your compound, a combination of the following techniques is recommended:
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Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
Troubleshooting Guides
Issue 1: The purified product has a persistent color (e.g., yellow or brown).
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Possible Cause 1: Presence of Oxidized Impurities.
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Solution: Activated Carbon Treatment. During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to crystallize.
-
-
Possible Cause 2: Degradation during purification.
-
Solution: Use of an Inert Atmosphere. If the compound is sensitive to oxidation, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).
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Issue 2: Low recovery of this compound after recrystallization.
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Possible Cause 1: The chosen recrystallization solvent is too effective.
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Solution: Optimize the Solvent System. If the product remains dissolved even at low temperatures, the solvent is too good. If using a single solvent, try a solvent in which the compound is less soluble. For mixed solvent systems (e.g., ethanol/water), you can increase the proportion of the "anti-solvent" (the one in which the compound is less soluble) to induce precipitation.
-
-
Possible Cause 2: Incomplete crystallization.
-
Solution: Allow Sufficient Time and Cooling. Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath, to maximize crystal formation before filtration.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: Pre-heat the Filtration Apparatus. To prevent the product from crystallizing on the filter paper or in the funnel, pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
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Issue 3: The product "oils out" during recrystallization instead of forming crystals.
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Possible Cause 1: High concentration of impurities.
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Solution: Preliminary Purification. A high level of impurities can depress the melting point of the mixture, causing it to separate as an oil. Consider performing a preliminary purification step, such as an acid-base extraction, before recrystallization.
-
-
Possible Cause 2: Inappropriate solvent.
-
Solution: Change the Solvent System. The solvent may be too nonpolar for the compound. Experiment with a more polar solvent or a different solvent mixture.
-
-
Possible Cause 3: Solution is supersaturated.
-
Solution: Add More Solvent and Cool Slowly. If oiling occurs, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation and then allow the solution to cool slowly.
-
Data Presentation
Table 1: Comparison of Physical Properties of 3,4-Dialkoxybenzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 179-182[1][2] |
| This compound | C₁₁H₁₄O₄ | 210.23 | Not readily available |
Table 2: Suggested Recrystallization Solvent Systems for Aromatic Carboxylic Acids
| Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | A commonly used and effective system for many carboxylic acids. Good for compounds with moderate polarity. |
| Methanol/Water | Polar | Similar to ethanol/water, but methanol is more polar. |
| Toluene | Nonpolar | Can be effective for less polar aromatic carboxylic acids. |
| Ethyl Acetate/Hexane | Medium Polarity | A versatile system where the polarity can be fine-tuned by adjusting the solvent ratio. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid while heating on a hot plate.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture and gently heat it for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution to remove any insoluble impurities and activated carbon.
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Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate in a separatory funnel.
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Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. The acidic this compound will react with the base and move into the aqueous layer as its sodium salt.
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Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acid has been extracted.
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Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2). The pure this compound will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Acid-base extraction workflow for purification.
Caption: Troubleshooting decision tree for purification issues.
References
Troubleshooting low yield in 3,4-Diethoxybenzoic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 3,4-Diethoxybenzoic acid.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound, typically prepared via a Williamson ether synthesis from a dihydroxy precursor like protocatechuic acid (3,4-dihydroxybenzoic acid), can arise from several factors. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction seems incomplete, and I'm recovering a lot of starting material (protocatechuic acid). What could be the cause?
A1: Incomplete deprotonation of the starting material is a frequent cause of an incomplete reaction. The Williamson ether synthesis requires a strong base to fully deprotonate the hydroxyl groups of the protocatechuic acid, forming the more nucleophilic phenoxide ions.
-
Insufficient Base: Ensure you are using at least two equivalents of a strong base to deprotonate both phenolic hydroxyl groups.
-
Base Strength: While sodium hydroxide or potassium hydroxide can be used, stronger bases like sodium hydride (NaH) are often more effective, particularly in aprotic solvents.
-
Reaction Conditions: Allow sufficient time for the deprotonation to occur before adding the ethylating agent. This can be monitored by observing the cessation of hydrogen gas evolution if using NaH.
Q2: I'm observing the formation of side products instead of my desired this compound. What are the likely side reactions?
A2: The primary competing reaction in this synthesis is the E2 elimination of the ethylating agent, which is favored under certain conditions.
-
Nature of the Ethylating Agent: The Williamson ether synthesis is an S(_N)2 reaction and is highly sensitive to steric hindrance. Best results are obtained with primary alkyl halides. While ethyl bromide or ethyl iodide are good choices, using a more sterically hindered ethylating agent would significantly increase the likelihood of elimination, producing ethene gas as a byproduct.
-
Reaction Temperature: Higher reaction temperatures can favor the E2 elimination pathway. If you are experiencing significant side product formation, consider running the reaction at a lower temperature for a longer duration.
Q3: My yield is low after purification. What are some common purification pitfalls?
A3: Low recovery after workup and purification can be due to several factors:
-
Inadequate Extraction: this compound is a carboxylic acid and will be deprotonated and soluble in the aqueous layer at basic pH. During the workup, ensure you acidify the aqueous layer to a pH of ~2-3 with an acid like HCl to protonate the carboxylate, making the product less water-soluble and extractable into an organic solvent like ethyl acetate.
-
Improper Recrystallization: Using an excessive amount of solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Aim to use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cooling the solution slowly and then in an ice bath will maximize crystal formation.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to this compound?
A: The most prevalent method is the Williamson ether synthesis, starting from protocatechuic acid (3,4-dihydroxybenzoic acid) and an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a strong base.
Q: What are suitable solvents for this reaction?
A: Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile are generally effective as they can dissolve the reactants and promote the S(_N)2 reaction.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting material (protocatechuic acid) and the product (this compound) should be compared. The disappearance of the starting material spot indicates the reaction is nearing completion.
Q: I have synthesized the methyl ester of 3,4-dimethoxybenzoic acid with high yield. Can I expect a similar yield for the diethoxy analog?
A: While high yields (e.g., 95-97%) have been reported for the synthesis of 3,4-dimethoxybenzoic acid methyl ester, the yield for the diethoxy analog may differ based on the specific reaction conditions, ethylating agent, and purification process. However, a well-optimized reaction should still provide a good yield.
Quantitative Data Summary
| Product | Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3,4-dimethoxybenzoic acid methyl ester | Veratric acid, Methanol | Dicyclohexylcarbodiimide | Chloroalkane | 30-45 | 1-5 | 97 |
| 3,4-dimethoxybenzoic acid methyl ester | Veratric acid, Methanol | 98% Sulfuric acid | Methanol | >96 | Not specified | 89 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.
-
Deprotonation of Protocatechuic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve protocatechuic acid in a suitable polar aprotic solvent (e.g., DMF).
-
Cool the solution in an ice bath.
-
Slowly add at least two equivalents of a strong base (e.g., sodium hydride).
-
Allow the mixture to stir at room temperature for 1-2 hours or until the deprotonation is complete (e.g., cessation of gas evolution).
-
-
Ethylation:
-
To the solution of the deprotonated protocatechuic acid, add at least two equivalents of an ethylating agent (e.g., ethyl bromide or ethyl iodide) dropwise at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture and quench it by carefully adding water.
-
Acidify the aqueous solution to a pH of ~2-3 with a suitable acid (e.g., 6N HCl).
-
Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Improving the solubility of 3,4-Diethoxybenzoic acid for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Diethoxybenzoic acid. The following sections address common challenges related to its solubility in various solvents for reaction setups.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the general solubility characteristics of this compound?
A1: this compound, an aromatic carboxylic acid, generally exhibits higher solubility in organic solvents compared to aqueous solutions. Its solubility is dictated by the interplay between the hydrophobic benzene ring and the two ethoxy groups, and the hydrophilic carboxylic acid group. It is considered only slightly soluble in water.[1] For many organic compounds, including those with similar structures, an increase in temperature will generally lead to higher solubility.[1]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the behavior of structurally similar compounds like 3,4-Dimethoxybenzoic acid, polar organic solvents are good starting points. These include alcohols (e.g., ethanol, methanol), ethers (e.g., tetrahydrofuran [THF], diethyl ether), and esters (e.g., ethyl acetate).[1] Chlorinated solvents like chloroform may also be effective.[1] The choice of solvent will ultimately depend on the specific requirements of your reaction.
Q3: My reaction requires an aqueous medium. How can I increase the solubility of this compound in water?
A3: To enhance the solubility of this compound in water, you can employ several techniques:
-
pH Adjustment: Increasing the pH of the aqueous solution by adding a base (e.g., sodium hydroxide, potassium carbonate) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
-
Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or isopropanol, can significantly increase the solubility of aromatic carboxylic acids in aqueous mixtures.
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Heating: Gently heating the mixture can increase the rate of dissolution and the overall solubility.
Q4: Are there any quantitative data on the solubility of this compound in common solvents?
Quantitative Solubility Data (for 3,4-Dimethoxybenzoic Acid as an analogue)
| Solvent | Mole Fraction Solubility (x) at 25°C |
| Tetrahydrofuran | 0.03937 |
| 1,4-Dioxane | 0.02897 |
| 2-Ethoxyethanol | 0.03037 |
| 3-Methoxy-1-butanol | 0.02547 |
| 2-Isopropoxyethanol | 0.02335 |
| 2-Butoxyethanol | 0.01485 |
| Butanone | 0.01206 |
| Propanone | 0.01177 |
| Methyl Acetate | 0.00854 |
| Ethyl Acetate | 0.00813 |
| Propylene Carbonate | 0.00799 |
| Propyl Acetate | 0.00682 |
| Methyl Butyrate | 0.00678 |
| Butyl Acetate | 0.00660 |
| Pentyl Acetate | 0.00654 |
| 2-Methyl-1-pentanol | 0.00573 |
| Diethyl Ether | 0.00313 |
| Diisopropyl Ether | 0.00143 |
| Dibutyl Ether | 0.00112 |
Source: Experimental data for 3,4-Dimethoxybenzoic acid.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes the preparation of an aqueous solution of this compound by converting it to its more soluble salt form.
Materials:
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This compound
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Deionized water
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1 M Sodium hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
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pH meter
Procedure:
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To a desired volume of deionized water, add the calculated amount of this compound.
-
Begin stirring the suspension at room temperature.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH of the mixture.
-
Continue adding the base until the this compound has completely dissolved and the desired pH is reached.
-
If necessary, gently warm the solution to aid dissolution, but be mindful of the temperature stability of your other reactants.
Protocol 2: Dissolution in a Co-solvent System
This protocol details the use of a co-solvent to dissolve this compound for a reaction that can tolerate the presence of an organic solvent.
Materials:
-
This compound
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Primary reaction solvent (e.g., water, buffer)
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Co-solvent (e.g., ethanol, isopropanol, THF)
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, add the this compound.
-
Add a minimal amount of the co-solvent (e.g., ethanol) and stir to form a slurry or a concentrated solution.
-
Slowly add the primary reaction solvent to the mixture while stirring continuously.
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Continue adding the primary solvent until the desired final concentration of this compound is achieved and the solid is fully dissolved.
-
If the compound begins to precipitate, add a small amount of additional co-solvent.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Chemical principle of solubility enhancement via pH adjustment.
References
Technical Support Center: Halogenation of 3,4-Diethoxybenzoic Acid
Welcome to the technical support center for the synthesis and troubleshooting of halogenated 3,4-Diethoxybenzoic acid derivatives. This resource provides researchers, scientists, and drug development professionals with detailed guidance to navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and potential side products during the halogenation of this compound?
A1: The halogenation of this compound is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.
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Substituent Effects: The two ethoxy groups (-OCH₂CH₃) at positions 3 and 4 are strong activating, ortho, para-directing groups due to their electron-donating resonance effects.[1][2][3] The carboxylic acid group (-COOH) at position 1 is a moderately deactivating, meta-directing group.[1][4]
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Predicted Major Products: The powerful activating nature of the two ethoxy groups dominates the directing effects. Therefore, halogenation is expected to occur at the positions ortho or para to them, which are positions 2, 5, and 6. The primary mono-halogenated products are 5-halo-, 2-halo-, and 6-halo-3,4-diethoxybenzoic acid. The 5-substituted isomer is often favored due to less steric hindrance compared to the 2- and 6-positions, which are adjacent to the bulky carboxylic acid and ethoxy groups.
-
Potential Side Products:
-
Polyhalogenated species: Due to the high activation of the ring by two ethoxy groups, di- and tri-substituted products can form, especially with excess halogenating agent or prolonged reaction times.[5]
-
De-ethoxylated products: Harsh acidic conditions or the use of strong Lewis acids can cause the cleavage of the ether bonds, leading to the formation of hydroxybenzoic acid derivatives.[6]
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Oxidation products: The use of strong oxidizing halogenating agents may lead to undesired oxidation of the aromatic ring.[5]
-
Q2: My reaction is producing a mixture of mono-halogenated isomers (2-, 5-, and 6-halo). How can I improve the regioselectivity?
A2: Achieving high regioselectivity can be challenging due to the multiple activated positions on the ring. Consider the following strategies:
-
Steric Hindrance: Employing a bulkier halogenating reagent can favor substitution at the less sterically hindered 5-position.
-
Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the reaction pathway with the lowest activation energy, which is typically the formation of the most stable intermediate.
-
Choice of Halogenating Agent and Catalyst: The choice of reagent and catalyst system is critical. For instance, using N-Bromosuccinimide (NBS) might offer different selectivity compared to Br₂ with a Lewis acid like FeBr₃.[5] For iodination, reagents like iodine with an oxidizing agent (e.g., HIO₃, H₂O₂) are commonly used and their reactivity can be tuned.[7][8][9]
Q3: I am observing significant amounts of di- or poly-halogenated products. How can I prevent this over-halogenation?
A3: Over-halogenation occurs because the initial mono-halogenated product is still activated enough to react further. To minimize this:
-
Control Stoichiometry: Use the halogenating agent in a stoichiometric amount (1.0 to 1.1 equivalents) relative to the this compound.
-
Slow Addition: Add the halogenating agent slowly or portion-wise to the reaction mixture to maintain a low concentration of it at all times.
-
Monitor the Reaction: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.
-
Lower Temperature: Conducting the reaction at a reduced temperature will decrease the overall reaction rate, providing better control and minimizing the chance of multiple substitutions.
Q4: My product analysis (NMR/MS) shows the presence of hydroxyl groups, suggesting de-ethoxylation. What causes this and how can I avoid it?
A4: De-ethoxylation (O-dealkylation) is the cleavage of the ether bond and is typically caused by strong acidic conditions.[6] Many halogenation reactions use Lewis acids (e.g., AlCl₃, FeBr₃) or strong protic acids which can promote this side reaction.[10][11] To avoid it:
-
Use Milder Catalysts: Opt for less harsh catalysts or conditions that do not require a strong Lewis acid.
-
Avoid Strong Protic Acids: If possible, use a reaction medium that is not strongly acidic.
-
Control Temperature: Higher temperatures can accelerate the rate of dealkylation. Maintain the lowest effective temperature for the halogenation to proceed.
Q5: Are there any recommended purification strategies for separating the desired mono-halogenated product from isomers and other side products?
A5: The separation of closely related isomers can be challenging. A combination of techniques is often most effective:
-
Recrystallization: This is a powerful technique for purifying the major, less soluble isomer from a mixture, provided a suitable solvent system can be found.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating isomers with different polarities. A careful selection of the eluent system is crucial for achieving good separation.
-
Acid-Base Extraction: Since the target molecule contains a carboxylic acid group, it can be separated from non-acidic byproducts by dissolving the crude mixture in an organic solvent and extracting it with an aqueous basic solution (e.g., NaHCO₃). The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Halogenated Product | Incomplete reaction. | Increase reaction time or moderately increase temperature. Ensure the quality and stoichiometry of the halogenating agent.[5] |
| Product loss during workup/purification. | Optimize extraction, washing, and purification steps. Use acid-base extraction to selectively isolate the carboxylic acid product. | |
| De-ethoxylation side reaction. | Use milder catalysts and lower reaction temperatures. Avoid strong Lewis or protic acids.[6] | |
| Multiple Spots on TLC / Mixture of Products | Formation of multiple isomers. | Lower the reaction temperature to improve selectivity. Experiment with different, potentially bulkier, halogenating agents.[5] |
| Presence of polyhalogenated products. | Reduce the equivalents of the halogenating agent to ~1.0. Add the agent slowly and monitor the reaction closely.[5] | |
| Unreacted starting material present. | Ensure sufficient equivalents of the halogenating agent are used (1.0-1.1 eq.). Confirm the activity of the reagent. | |
| Evidence of De-ethoxylation (from NMR/MS) | Use of a strong Lewis acid catalyst (e.g., AlCl₃, FeBr₃). | Switch to a milder catalyst or a non-acidic halogenation method (e.g., NBS in a suitable solvent). |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Evidence of Polyhalogenation (from MS) | Excess halogenating agent. | Carefully control the stoichiometry of the halogenating agent (use no more than 1.1 equivalents for mono-halogenation). |
| Reaction time is too long. | Monitor the reaction progress via TLC/LC-MS and quench the reaction as soon as the starting material is consumed. |
Visualized Workflows and Reaction Pathways
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. O-Dealkylation - Wordpress [reagents.acsgcipr.org]
- 7. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LabXchange [labxchange.org]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Stability issues of 3,4-Diethoxybenzoic acid under reaction conditions
Welcome to the technical support center for 3,4-Diethoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during its use in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under typical reaction conditions?
A1: The two main potential stability issues for this compound are ether cleavage of the ethoxy groups and decarboxylation of the carboxylic acid moiety. These degradations are typically observed under specific, often forcing, reaction conditions.
Q2: Under what conditions is ether cleavage a concern?
A2: Cleavage of the aryl ether bonds is most likely to occur in the presence of strong Brønsted acids such as hydrobromic acid (HBr) and hydroiodic acid (HI), particularly at elevated temperatures.[1][2] Strong Lewis acids can also promote ether cleavage.[3][4][5] Standard acidic workups with weaker acids like dilute HCl are generally not sufficient to cause significant cleavage.
Q3: Are the two ethoxy groups at the 3- and 4-positions likely to have different stabilities?
A3: The electronic environment of the two ethoxy groups is similar, so their reactivity towards cleavage is expected to be comparable. However, steric hindrance from adjacent functional groups could potentially lead to minor differences in reaction rates if a bulky reagent is used.
Q4: What are the typical byproducts of ether cleavage of this compound?
A4: The acid-catalyzed cleavage of the ethoxy groups will likely yield 3-ethoxy-4-hydroxybenzoic acid, 3-hydroxy-4-ethoxybenzoic acid, or 3,4-dihydroxybenzoic acid (protocatechuic acid), along with ethyl halides (e.g., ethyl bromide or ethyl iodide) as byproducts.[2]
Q5: When should I be concerned about decarboxylation?
A5: Decarboxylation of benzoic acids is generally a high-temperature process, often requiring temperatures in the range of 200-300°C.[6] The presence of certain catalysts, such as copper salts, can facilitate this reaction at lower temperatures.[6] For most standard organic reactions conducted at or below 150°C, decarboxylation is not a significant concern unless specific decarboxylation-promoting reagents are present.
Q6: What is the expected byproduct of decarboxylation?
A6: The decarboxylation of this compound would result in the formation of 1,2-diethoxybenzene.
Troubleshooting Guides
Issue 1: Unexpected Phenolic Byproducts Observed in Reaction Mixture
If you observe the formation of hydroxylated benzoic acid derivatives in your reaction, it is likely due to the cleavage of one or both of the ethoxy groups.
Troubleshooting Steps:
-
Re-evaluate Acid Choice: If your reaction involves a strong acid (e.g., HBr, HI), consider if a weaker acid could be used. For workups, use of dilute HCl or organic acids is recommended over HBr or HI.
-
Lower Reaction Temperature: High temperatures accelerate the rate of ether cleavage.[7] If possible, reduce the reaction temperature.
-
Use of Lewis Acids: Be cautious with strong Lewis acids, as they can also catalyze ether cleavage.[3][4][5] If a Lewis acid is necessary, screen for milder options or use it at lower temperatures and for shorter reaction times.
-
Protecting Group Strategy: If harsh acidic conditions are unavoidable, consider protecting the diol form (3,4-dihydroxybenzoic acid) with a more robust protecting group that can withstand the reaction conditions and then deprotect to yield the desired product.
Issue 2: Formation of a Neutral, Non-acidic Byproduct
The presence of a neutral, non-acidic byproduct, potentially 1,2-diethoxybenzene, suggests that decarboxylation may be occurring.
Troubleshooting Steps:
-
Monitor Reaction Temperature: Ensure your reaction temperature does not significantly exceed 150°C, as the risk of thermal decarboxylation increases at higher temperatures.[6][8]
-
Avoid Specific Catalysts: Be aware that certain metal catalysts, particularly copper salts, can promote decarboxylation at lower temperatures.[6] If your protocol uses such catalysts and you observe this byproduct, consider alternative catalytic systems.
-
Inert Atmosphere: While decarboxylation is primarily a thermal process, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions that might occur at high temperatures.
Data on Stability of this compound
Due to the limited availability of specific quantitative data for this compound, the following table summarizes its expected stability based on general principles of organic chemistry and data from analogous alkoxy-substituted benzoic acids.
| Condition | Stability | Potential Byproducts | Notes |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | None | The carboxylate salt is formed. |
| Aqueous Acid (dilute HCl, H₂SO₄) | Generally Stable | Minor ether cleavage at high T | Prolonged heating may cause some hydrolysis. |
| Strong Acid (HBr, HI) | Unstable | 3-ethoxy-4-hydroxybenzoic acid, 3-hydroxy-4-ethoxybenzoic acid, 3,4-dihydroxybenzoic acid, ethyl halides | Cleavage is likely, especially at elevated temperatures.[1][2] |
| Strong Lewis Acids (e.g., BBr₃, AlCl₃) | Potentially Unstable | 3,4-dihydroxybenzoic acid | Lewis acids are known reagents for ether cleavage.[3][4] |
| High Temperature (>200°C) | Potentially Unstable | 1,2-diethoxybenzene, CO₂ | Risk of thermal decarboxylation increases significantly.[6] |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | None | The aromatic ring and functional groups are generally stable to these conditions. |
| Common Oxidizing Agents (e.g., KMnO₄, CrO₃) | Carboxylic acid is stable, but the aromatic ring may be susceptible to oxidation under harsh conditions. | Ring-opened products | The electron-donating ethoxy groups activate the ring. |
| Common Reducing Agents (e.g., LiAlH₄, NaBH₄) | Carboxylic acid will be reduced to an alcohol. | 3,4-diethoxyphenyl)methanol | The ether groups are stable to these reagents. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability to Acidic Conditions
Objective: To determine the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
Solvent (e.g., dioxane, THF)
-
Acid of interest (e.g., HCl, HBr)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Heating source (e.g., oil bath)
-
Analytical equipment (e.g., HPLC, GC-MS, NMR)
Procedure:
-
In a reaction vessel, dissolve a known amount of this compound and the internal standard in the chosen solvent.
-
Add the acid of interest at the desired concentration.
-
Heat the reaction mixture to the target temperature.
-
Take aliquots of the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquots by neutralizing the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted samples by HPLC or GC-MS to quantify the amount of remaining this compound and identify any degradation products.
-
NMR analysis of the final reaction mixture can also be used to identify the structure of any major byproducts.
Protocol 2: General Procedure for Assessing Thermal Stability (Decarboxylation)
Objective: To determine the temperature at which decarboxylation of this compound becomes significant.
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether) or perform neat
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with a high-temperature condenser)
-
Heating source with accurate temperature control (e.g., sand bath, heating mantle with thermocouple)
-
Analytical equipment (e.g., GC-MS, NMR)
Procedure:
-
Place a known amount of this compound into the reaction vessel (with or without a high-boiling solvent).
-
Flush the vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the sample to a specific temperature (e.g., starting at 150°C and increasing in increments for subsequent experiments).
-
Hold at the target temperature for a set period (e.g., 1-4 hours).
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample by GC-MS to detect the presence of 1,2-diethoxybenzene.
-
NMR spectroscopy can be used to determine the ratio of starting material to the decarboxylated product.
Visualizations
Caption: Acid-catalyzed ether cleavage pathway of this compound.
Caption: Thermal decarboxylation of this compound.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,4-Diethoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3,4-Diethoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on scaling up this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a lower than expected yield of this compound upon scaling up our synthesis from lab to pilot scale. What are the likely causes and how can we improve it?
-
Answer: Low yields during the scale-up of a Williamson ether synthesis are a common challenge. Several factors could be contributing to this issue. Here’s a breakdown of potential causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the disappearance of the starting material, 3,4-dihydroxybenzoic acid. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can promote side reactions.
-
-
Inefficient Deprotonation: The starting di-phenol may not be fully deprotonated to the more nucleophilic di-phenoxide.
-
Solution: Ensure the stoichiometry of the base is correct. For a complete reaction, at least two equivalents of base are required. For large-scale reactions, using a stronger base like sodium hydride (NaH) in a suitable aprotic solvent can be more effective than hydroxides, though safety precautions are critical.
-
-
Side Reactions: The primary competing reaction is the elimination of the ethylating agent, especially if using ethyl halides.
-
Solution: Maintain a controlled temperature. Use a good leaving group on the ethylating agent that is less prone to elimination, such as ethyl sulfate or ethyl tosylate, instead of ethyl bromide or iodide.
-
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and hot spots, affecting reaction kinetics and promoting side reactions.
-
Solution: Ensure adequate agitation. Use an overhead stirrer with appropriate impeller design for the reactor geometry.
-
-
Issue 2: Formation of Mono-Alkylated Impurity
-
Question: Our final product is contaminated with a significant amount of 3-ethoxy-4-hydroxybenzoic acid. How can we minimize the formation of this mono-ethylated byproduct?
-
Answer: The presence of mono-alkylated impurities indicates that the second etherification is not proceeding to completion. This can be addressed by:
-
Optimizing Stoichiometry: Ensure a sufficient excess of the ethylating agent is used to drive the reaction to completion. A molar ratio of 1:2.2 to 1:2.5 (3,4-dihydroxybenzoic acid to ethylating agent) is a good starting point for optimization.
-
Controlled Addition: Add the ethylating agent portion-wise or via a syringe pump over a period of time. This can help maintain a more consistent concentration of the reactive species and favor the di-alkylation.
-
Reaction Time and Temperature: As with low yields, ensure the reaction is allowed to run to completion by monitoring with TLC or HPLC. A slight increase in temperature towards the end of the reaction might be necessary to push the second alkylation to completion.
-
Issue 3: Product Discoloration
-
Question: The isolated this compound is off-white or has a yellowish tint. What causes this discoloration and how can we obtain a purer, white product?
-
Answer: Discoloration is often due to the presence of oxidized impurities or residual starting materials.
-
Oxidation of Phenolic Species: The starting material, 3,4-dihydroxybenzoic acid, is susceptible to oxidation, which can form colored quinone-like byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Purification:
-
Recrystallization: This is a highly effective method for removing colored impurities. A mixed solvent system like ethanol/water is often effective.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be aware that this may slightly reduce the overall yield.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and direct precursor is 3,4-dihydroxybenzoic acid (protocatechuic acid). It is a readily available and relatively inexpensive starting material.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: The Williamson ether synthesis can be exothermic, especially at a larger scale where the surface-area-to-volume ratio is lower, making heat dissipation less efficient. Implement controlled addition of reagents and ensure adequate cooling capacity.
-
Handling of Reagents:
-
Bases: Strong bases like sodium hydride are highly flammable and reactive with water. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Ethylating Agents: Diethyl sulfate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate PPE.
-
-
Solvent Safety: Many aprotic polar solvents like DMF and DMSO have specific handling requirements and potential health hazards. Consult the safety data sheet (SDS) for each solvent.
Q3: How can I effectively monitor the reaction's progress on a large scale?
A3: For large-scale reactions, in-process controls are crucial.
-
TLC: A simple and rapid method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
HPLC: Provides quantitative data on the concentration of reactants, intermediates, and products over time. This is the preferred method for process optimization and validation.
-
GC-MS: Useful for identifying unknown byproducts that may form during the reaction.
Q4: What are the best practices for purifying this compound at scale?
A4: At a larger scale, purification methods need to be robust and scalable.
-
Precipitation and Filtration: After the reaction, the product is typically precipitated by acidifying the reaction mixture. Ensure the pH is adjusted correctly to maximize precipitation.
-
Washing: The filtered solid should be washed with cold water to remove inorganic salts and water-soluble impurities.
-
Recrystallization: As mentioned, this is an excellent method for achieving high purity. The choice of solvent and the cooling profile are critical for obtaining a good crystal structure and purity.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. These are representative values and may require optimization for specific scales and equipment.
Table 1: Key Reaction Parameters for Williamson Ether Synthesis
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Starting Material | 3,4-Dihydroxybenzoic Acid | 3,4-Dihydroxybenzoic Acid |
| Ethylating Agent | Diethyl Sulfate | Diethyl Sulfate |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | Acetone or DMF | DMF or DMSO |
| Molar Ratio (Acid:Base:Ethylating Agent) | 1 : 2.5 : 2.2 | 1 : 2.2 : 2.1 |
| Reaction Temperature | 50-60 °C | 60-70 °C |
| Reaction Time | 8-12 hours | 12-18 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Troubleshooting Guide for Common Impurities
| Impurity | Identification Method | Potential Cause | Mitigation Strategy |
| 3,4-Dihydroxybenzoic Acid (Starting Material) | TLC, HPLC | Incomplete reaction | Increase reaction time, temperature, or excess of reagents. |
| 3-Ethoxy-4-hydroxybenzoic Acid | TLC, HPLC, GC-MS | Insufficient ethylating agent or reaction time | Increase stoichiometry of ethylating agent, extend reaction time. |
| Ethyl 3,4-diethoxybenzoate | TLC, HPLC, GC-MS | Esterification of the carboxylic acid | Use a non-alcoholic solvent; ensure basic conditions are maintained. |
| Polymeric/Colored Impurities | Visual, UV-Vis | Oxidation of phenolic species | Perform reaction under an inert atmosphere; use activated carbon during recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Pilot Scale)
Materials:
-
3,4-Dihydroxybenzoic Acid (1.0 kg, 6.49 mol)
-
Sodium Hydroxide (pellets) (0.57 kg, 14.28 mol)
-
Diethyl Sulfate (1.99 kg, 12.98 mol)
-
Dimethylformamide (DMF) (5 L)
-
Hydrochloric Acid (concentrated)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: Charge a suitable glass-lined reactor with DMF (5 L). Begin stirring and inert the reactor with nitrogen.
-
Base Addition: Carefully add the sodium hydroxide pellets (0.57 kg) to the DMF. The dissolution may be exothermic; maintain the temperature below 40°C.
-
Addition of Starting Material: Once the sodium hydroxide has dissolved, add the 3,4-dihydroxybenzoic acid (1.0 kg) portion-wise to the reactor, ensuring the temperature does not exceed 50°C. Stir the mixture for 1 hour to ensure complete formation of the di-sodium salt.
-
Ethylating Agent Addition: Slowly add the diethyl sulfate (1.99 kg) to the reaction mixture via an addition funnel or pump over a period of 2-3 hours. Maintain the reaction temperature between 60-70°C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC. The reaction is considered complete when the starting material is less than 1% of the total peak area.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding water (10 L).
-
Acidify the mixture to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude this compound.
-
-
Isolation:
-
Filter the precipitated solid using a suitable filter press or centrifuge.
-
Wash the filter cake with cold water (2 x 2 L) until the washings are neutral.
-
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purification (Recrystallization):
-
Dissolve the crude product in hot ethanol.
-
If necessary, add activated carbon and stir for 30 minutes before filtering the hot solution.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Filter the purified crystals and wash with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven.
-
Mandatory Visualization
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for scaling up the synthesis of this compound.
Technical Support Center: Catalyst Selection for Reactions Involving 3,4-Diethoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 3,4-diethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what types of catalysts are typically used?
A1: The most common reactions involving this compound are esterification, amidation, and decarboxylation.
-
Esterification: This reaction typically employs acid catalysts. Common choices include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH) in what is known as Fischer-Speier esterification.[1][2] For milder conditions, particularly with sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are used in Steglich esterification.[1][3]
-
Amidation: Direct amidation of carboxylic acids can be achieved using various catalysts. Group (IV) metal complexes, such as those of titanium (Ti), zirconium (Zr), and hafnium (Hf), have been shown to be effective.[4] Heterogeneous Lewis acid catalysts, for instance, niobium(V) oxide (Nb₂O₅), are also a reusable and efficient option.[5][6]
-
Decarboxylation: A range of catalytic systems can be used for decarboxylation. These include bimetallic nanoparticles on supported ionic liquid phases and crystalline metal-aluminosilicate zeolites.[7][8] For specific transformations like decarboxylative hydroxylation, photoinduced copper-catalyzed methods have been developed.[9] Enzymatic decarboxylation using specific enzymes like 3,4-dihydroxybenzoate decarboxylase is also a possibility, though substrate specificity would need to be considered.[10]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on several factors:
-
Reaction Conditions: Homogeneous catalysts are often used under milder conditions, while heterogeneous catalysts can sometimes require higher temperatures.
-
Selectivity: Both types of catalysts can offer high selectivity, but this is specific to the catalyst and reaction.
-
Catalyst-Product Separation: Heterogeneous catalysts are generally easier to separate from the reaction mixture by simple filtration, which simplifies purification and allows for catalyst recycling.[5] Homogeneous catalysts often require more complex work-up procedures to be removed.
-
Catalyst Deactivation and Reusability: Heterogeneous catalysts can sometimes be more robust and easier to regenerate and reuse.[6] Homogeneous catalysts can be prone to deactivation, especially in the presence of impurities or byproducts.
Q3: Are there any safety concerns I should be aware of when using these catalysts?
A3: Yes, several safety precautions should be taken:
-
Strong Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1]
-
Coupling Agents: DCC is a potent allergen and sensitizer.[1] Avoid inhalation of dust and skin contact.
-
Metal Catalysts: Some metal catalysts can be pyrophoric or toxic. Always consult the Safety Data Sheet (SDS) for the specific catalyst you are using.
-
Pressure Reactions: Some reactions, particularly those involving gases like hydrogen in certain decarboxylation or reduction steps, may be run under pressure and require specialized equipment and safety protocols.[7]
Troubleshooting Guides
Esterification Reactions
Problem: Low or no conversion to the ester.
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | Use a fresh batch of acid catalyst. Ensure anhydrous conditions as water can deactivate the catalyst.[11] |
| Equilibrium Limitation | Use a large excess of the alcohol, which can also serve as the solvent, to drive the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[3][11] |
| Steric Hindrance | If either the this compound or the alcohol is sterically hindered, consider using a more potent activation method like Steglich esterification with DCC/DMAP.[3] |
| Low Reaction Temperature | Increase the reaction temperature to ensure the activation energy is overcome, but monitor for potential side reactions.[3] |
Amidation Reactions
Problem: Catalyst deactivation and low yield.
| Potential Cause | Troubleshooting Solution |
| Catalyst Poisoning by Amine | The basicity of the amine substrate can deactivate Lewis acid catalysts. Consider using a more base-tolerant catalyst like Nb₂O₅.[5][6] |
| Inhibition by Water Byproduct | Water formed during the reaction can inhibit the catalyst. Use molecular sieves to remove water as it is formed.[12] |
| Insufficient Catalyst Loading | A higher catalyst loading may be necessary for a complete and timely reaction, especially with less reactive substrates.[11] |
Decarboxylation Reactions
Problem: Incomplete decarboxylation or formation of side products.
| Potential Cause | Troubleshooting Solution |
| Catalyst Deactivation | Impurities in the starting material can poison the catalyst. Consider purifying the this compound before the reaction.[13] Rapid catalyst deactivation has been observed with some zeolite catalysts.[8] |
| Incorrect Reaction Conditions | Decarboxylation reactions are often sensitive to temperature and pressure. Optimize these parameters for your specific catalytic system.[7][8] |
| Undesirable Side Reactions | The choice of catalyst can influence the reaction pathway. For instance, some catalysts might favor hydrodeoxygenation in addition to decarboxylation.[7] Carefully select a catalyst that is selective for the desired transformation. |
Data Presentation
Table 1: Catalyst Systems for Esterification of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst System | Reaction Time | Temperature | Yield (%) | Reference |
| 3,4-dimethoxybenzoic acid | Methanol | Dicyclohexylcarbodiimide (DCC) | 1-5 h | 30-45 °C | High | [14] |
| Benzoic Acid | Methanol | H₂SO₄ | 45 min | Reflux | Not Specified | [1] |
| 3,5-Dimethoxybenzoic Acid | Methanol/Ethanol | H₂SO₄ or p-TsOH | 2-45 h | Reflux | Not Specified | [1] |
| 3,5-Dibromo-4-methoxybenzoic Acid | Methanol | Conc. H₂SO₄ | 4-6 h | Reflux (65°C) | 85-95 | [2] |
Table 2: Catalyst Systems for Amidation of Carboxylic Acids
| Carboxylic Acid | Amine | Catalyst | Catalyst Loading (mol%) | Temperature | Yield (%) | Reference |
| Various | Various | Group (IV) Metal Complexes (e.g., ZrCl₄) | 2-10 | 100 °C | Good to Excellent | [4][5] |
| n-Dodecanoic Acid | Aniline | Nb₂O₅ | - | - | High | [6] |
| Various | Various | 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivative | 0.5 | - | High | [15] |
Table 3: Catalyst Systems for Decarboxylation of Aromatic Carboxylic Acids
| Substrate | Catalyst | Solvent | Temperature | Pressure (H₂) | Product | Yield (%) | Reference |
| 4-Hydroxybenzoic acid derivatives | Fe₂₅Ru₇₅@SILP+IL-NEt₂ | Heptane | - | 50 bar | Phenols | >99 | [7] |
| Benzoic Acids | [Cu(MeCN)₄]BF₄ / Cu(OTf)₂ | MeCN | 35 °C | - | Phenols | - | [9] |
| Maleic Acid | Copper faujasite | Water | 240-250 °C | - | Acrylic Acid | High | [8] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol is a general method and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (a Dean-Stark apparatus is recommended for water removal), dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent). If using a less volatile alcohol, a solvent like toluene can be used to facilitate azeotropic water removal.[1][3]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq) to the stirred solution.[1][2]
-
Reaction: Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3]
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. If an excess of a low-boiling alcohol was used, it can be removed under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure ester.[1]
Protocol 2: Direct Amidation using a Heterogeneous Catalyst (Nb₂O₅)
This protocol is based on the amidation of other carboxylic acids and may require optimization for this compound.[6]
-
Catalyst Preparation: Ensure the Nb₂O₅ catalyst is activated, typically by heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine (1.0-1.2 eq), the Nb₂O₅ catalyst, and a suitable solvent (e.g., toluene or xylene). The addition of molecular sieves can help to remove the water byproduct.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 150-200 °C). Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Catalyst Recovery: Separate the heterogeneous catalyst by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.
-
Purification: The filtrate containing the product can be concentrated under reduced pressure. The crude amide can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for esterification reactions.
Caption: Decision tree for initial catalyst selection.
Caption: A generalized workflow for catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3476803A - Decarboxylation - Google Patents [patents.google.com]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective carboxylation of catechol by 3,4-dihydroxybenzoate decarboxylase of Enterobacter cloacae P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Reactions with 3,4-Diethoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of chemical reactions involving 3,4-Diethoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of reactions involving this compound?
A1: The choice of reaction monitoring technique depends on the specific reaction, available equipment, and the level of detail required. Commonly used and effective methods include:
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Thin-Layer Chromatography (TLC): A rapid, cost-effective, and simple qualitative method to track the consumption of starting materials and the formation of products.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the concentration of reactants, products, and any byproducts over time.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis of the reaction mixture's composition.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including potential side products.[1]
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is an excellent tool for visually tracking the progress of a reaction. Since this compound is generally less polar than its potential precursors (like 3,4-Dihydroxybenzoic acid), it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. By spotting the reaction mixture alongside the starting material at different time intervals, you can observe the disappearance of the starting material spot and the appearance and intensification of the product spot.[1][5]
Q3: I am not seeing any product formation on my TLC. What could be the issue?
A3: Several factors could contribute to a lack of product formation. Consider the following:
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Reaction Conditions: Ensure the reaction temperature, pressure, and stirring are optimal. Some reactions require heating to proceed at a reasonable rate.
-
Reagents: Verify the purity and reactivity of your starting materials and reagents. Degradation of reagents can impede the reaction.
-
Catalyst: If your reaction requires a catalyst, ensure it is active and used in the correct amount.
-
Reaction Time: The reaction may require more time to proceed to a detectable level of conversion.
Q4: My HPLC analysis shows multiple peaks. How can I identify the product peak?
A4: To identify the product peak in an HPLC chromatogram, you can:
-
Run Standards: Inject a pure sample of your starting material and, if available, your expected product to determine their retention times.
-
Spike the Sample: Add a small amount of the starting material to a reaction aliquot. The peak corresponding to the starting material should increase in area.
-
LC-MS: If your HPLC is connected to a mass spectrometer, you can identify the peaks by their mass-to-charge ratio (m/z).
Q5: What are some potential side reactions to be aware of when working with this compound?
A5: Potential side reactions can vary depending on the specific transformation. However, some general possibilities include:
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Incomplete Reaction: For example, in an esterification reaction, the starting carboxylic acid may remain.
-
Hydrolysis: If water is present under certain pH and temperature conditions, ester or other functional groups can be hydrolyzed.
-
Byproduct Formation: Depending on the reagents used, alternative reaction pathways could lead to the formation of undesired byproducts. For instance, in a synthesis starting from 3,4-dihydroxybenzoic acid, incomplete etherification could result in 3-ethoxy-4-hydroxybenzoic acid or 3-hydroxy-4-ethoxybenzoic acid.
Troubleshooting Guides
Table 1: Troubleshooting Poor TLC Resolution
| Issue | Potential Cause | Suggested Solution |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). | |
| Spots are not moving from the baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). |
| Spots are running at the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Spots are overlapping | The polarity of the starting material and product are too similar for the chosen solvent system. | Experiment with different solvent systems. A small amount of acetic or formic acid can sometimes improve the resolution of acidic compounds. |
Table 2: Troubleshooting HPLC Analysis
| Issue | Potential Cause | Suggested Solution |
| No peaks observed | Injection issue or no UV active compounds. | Check the injector and ensure your compounds have a UV chromophore. |
| Incorrect wavelength setting on the detector. | Set the detector to the λmax of your compounds (for dihydroxybenzoic acid, maxima are around 294 nm).[6] | |
| Broad or tailing peaks | Column degradation or contamination. | Wash or replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Co-elution of peaks | Insufficient separation power of the stationary or mobile phase. | Optimize the mobile phase gradient or consider a different column chemistry (e.g., mixed-mode chromatography for isomers).[3] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a starting mixture of 7:3 v/v Hexane:Ethyl Acetate, adjust polarity as needed)[1]
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing the chamber to become saturated with the solvent vapor.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Mark spots for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate) to use as a reference.
-
Using a capillary tube, spot the starting material solution on the "SM" mark.
-
Withdraw a small aliquot of the reaction mixture and spot it on the "RM" mark.
-
Spot both the starting material and the reaction mixture on the "co-spot" mark.
-
Carefully place the TLC plate in the developing chamber and allow the solvent to move up the plate to near the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates reaction progress.[1]
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). A starting point could be a 50:50 (v/v) mixture.
Typical Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~260 nm (based on data for similar compounds)[7]
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
If the reaction is conducted under basic conditions, quench it by adding the aliquot to a vial containing a small amount of dilute acid.
-
Dilute the quenched sample with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the prepared sample and monitor the chromatogram. The retention time of the less polar this compound is expected to be longer than that of more polar starting materials like 3,4-Dihydroxybenzoic acid.
Visualizations
Caption: Troubleshooting workflow for monitoring reaction progress.
Caption: General workflow for monitoring a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Content Not Available [sigmaaldrich.com]
- 6. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3,4-Diethoxybenzoic Acid and 3,4-Dimethoxybenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes, yields, and product characteristics. Among the myriad of available reagents, substituted benzoic acids play a crucial role as versatile intermediates. This guide provides a detailed comparison of two closely related compounds: 3,4-Diethoxybenzoic acid and 3,4-Dimethoxybenzoic acid (commonly known as veratric acid). We will delve into their physical properties, electronic and steric effects, and performance in key synthetic transformations, supported by experimental data and protocols.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is essential for their effective use in synthesis, influencing factors such as solubility, reaction temperature, and purification methods.
| Property | This compound | 3,4-Dimethoxybenzoic Acid (Veratric Acid) |
| Molecular Formula | C₁₁H₁₄O₄ | C₉H₁₀O₄[1] |
| Molecular Weight | 210.23 g/mol | 182.17 g/mol [2] |
| Melting Point | 193-195 °C | 179-182 °C[3] |
| Appearance | White to off-white crystalline powder | White to slightly yellow crystalline powder[1] |
| Solubility | Data not widely available, expected to have higher solubility in nonpolar organic solvents compared to the dimethoxy analog. | Slightly soluble in water. Soluble in ethanol, ethyl acetate, and chloroform.[4] |
| pKa | Expected to be slightly higher than 3,4-dimethoxybenzoic acid due to the stronger electron-donating nature of the ethoxy groups. | ~4.14 - 4.35[5][6] |
Delving Deeper: Electronic and Steric Effects
The primary difference between the two molecules lies in the alkoxy substituents: ethoxy (-OCH₂CH₃) versus methoxy (-OCH₃). These groups exert both electronic and steric influences on the reactivity of the benzoic acid moiety.
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The lone pairs on the oxygen atom can delocalize into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[7] However, the inductive effect of the more electronegative oxygen pulls electron density away from the ring through the sigma bond. For substituents at the meta and para positions, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character.[7]
The ethoxy group is generally considered to be a slightly stronger electron-donating group than the methoxy group due to the greater inductive effect of the ethyl group compared to the methyl group. This is reflected in their Hammett substituent constants (σ), which are a measure of the electronic influence of a substituent on the reactivity of a benzene ring.
| Substituent | σ (meta) | σ (para) |
| -OCH₃ | 0.12 | -0.27 |
| -OCH₂CH₃ | - | -0.24 |
Note: Hammett constants can vary slightly depending on the reaction and conditions.[8][9]
The more negative σ value for the para-methoxy group compared to the para-ethoxy group in some datasets suggests a stronger resonance effect for the methoxy group. However, other sources suggest the ethoxy group has a greater +I effect, which can influence the overall electron-donating capacity.[10] This enhanced electron-donating ability of the ethoxy groups in this compound can make the carboxyl group slightly less acidic and can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Steric Effects: The ethoxy group is bulkier than the methoxy group. This increased steric hindrance can play a significant role in reactions involving the carboxylic acid group or the adjacent positions on the aromatic ring. For instance, in esterification or amidation reactions, the approach of a bulky alcohol or amine to the carbonyl carbon might be more hindered in this compound.
Performance in Synthesis: A Comparative Overview
While direct, side-by-side comparative studies are limited, we can infer the performance of these two acids in common synthetic transformations based on their inherent properties and available literature.
Esterification
Esterification is a fundamental reaction for these benzoic acids, often used to protect the carboxylic acid or to synthesize active pharmaceutical ingredients (APIs). The reaction typically proceeds via acid catalysis (e.g., Fischer esterification) or by activation of the carboxylic acid.
General Workflow for Esterification:
References
- 1. 3,4-Dimethoxybenzoic acid [himedialabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,4-ジメトキシ安息香酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]
- 6. chembk.com [chembk.com]
- 7. Methoxy group - Wikipedia [en.wikipedia.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. web.viu.ca [web.viu.ca]
- 10. quora.com [quora.com]
A Comparative Analysis of the Biological Activities of Diethoxy and Dimethoxy Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of diethoxy and dimethoxy benzoic acids. While extensive research has been conducted on the various biological effects of dimethoxybenzoic acid isomers, there is a notable scarcity of publicly available data on the bioactivities of diethoxybenzoic acids. This document summarizes the existing quantitative data for dimethoxybenzoic acids and offers a predictive analysis for diethoxybenzoic acids based on established structure-activity relationships.
Overview of Biological Activities
Benzoic acid and its derivatives are a well-established class of compounds with diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. The nature, number, and position of substituents on the benzene ring significantly influence the biological efficacy of these molecules.[1] Methoxy (-OCH3) and ethoxy (-OC2H5) groups, being electron-donating, can modulate the physicochemical properties and biological activities of the parent benzoic acid molecule.
Comparative Data on Dimethoxybenzoic Acids
Quantitative data on the biological activities of various dimethoxybenzoic acid isomers are summarized below.
Table 1: Summary of Biological Activities of Dimethoxybenzoic Acid Isomers
| Compound | Biological Activity | Assay/Model | Results | Reference(s) |
| 2,5-Dimethoxybenzoic Acid | Anticancer | Cytotoxicity against human bladder cancer (NTUB1) and prostate cancer (PC3) cell lines | Potent inhibitory effects, with a mechanism involving the disruption of microtubule polymerization. | [2] |
| 3,4-Dimethoxybenzoic Acid (Veratric Acid) | Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW264.7 cells | Suppresses iNOS expression and inhibits the PI3K/Akt pathway. Reduces upregulated COX-2 expression. | [3] |
| Antioxidant | UVB-irradiated HaCaT cells | Protects against phototoxicity and prevents apoptosis. | [3] | |
| 3,5-Dimethoxybenzoic Acid | Antifungal | Ascochyta rabiei | MIC of 0.125 mg/mL. | [4][5] |
| Anti-inflammatory, Antioxidant | General | Reported to have anti-wrinkle and skin regeneration effects. | [4][5] |
Note: This table is not exhaustive and represents a selection of the available data.
Predictive Analysis of Diethoxybenzoic Acids
Direct experimental data on the biological activities of diethoxybenzoic acids are scarce in the available literature. However, we can infer their potential activities based on the comparison with their dimethoxy counterparts and general structure-activity relationship (SAR) principles.
The primary difference between a methoxy and an ethoxy group is the length of the alkyl chain. This seemingly small change can influence several key properties that dictate biological activity:
-
Lipophilicity: Ethoxy groups are more lipophilic (less water-soluble) than methoxy groups. This increased lipophilicity can enhance the ability of a molecule to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological effect. However, excessive lipophilicity can also lead to decreased bioavailability.
-
Steric Hindrance: The bulkier ethoxy group may cause greater steric hindrance, which could either enhance or diminish binding to target proteins and enzymes compared to the methoxy group.
-
Metabolism: The difference in the alkyl chain can affect the rate and pathway of metabolic breakdown, influencing the compound's half-life and duration of action.
Based on these principles, it is plausible to hypothesize that diethoxybenzoic acids may exhibit similar types of biological activities as their dimethoxy analogs, but with potentially different potencies. For instance, the increased lipophilicity of diethoxybenzoic acids might lead to enhanced antimicrobial or cytotoxic activity, provided the steric bulk does not negatively impact interaction with the molecular target.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are summaries of standard protocols for key experiments relevant to the activities discussed.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: The diethoxy- and dimethoxybenzoic acids are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The microbial suspension is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in methanol to a specific concentration.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation of IC50: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methodologies used to assess them.
Caption: Workflow for key biological activity assays.
References
A Comparative Spectroscopic Analysis of 3,4-Diethoxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3,4-Diethoxybenzoic acid with its structurally related analogs, 3,4-dimethoxybenzoic acid and 3,4-dihydroxybenzoic acid. The objective is to offer a comprehensive dataset to aid in the identification, characterization, and evaluation of these compounds in research and development settings. The information presented is supported by experimental data and includes detailed methodologies for the spectroscopic techniques employed.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic-H | -OCH₂CH₃ (Methylene) | -OCH₃ | -OCH₂CH₃ (Methyl) | -OH | COOH | Solvent |
| This compound | 7.65 (d), 7.55 (s), 6.95 (d) | 4.10 (q) | - | 1.35 (t) | - | 12.8 (s, br) | DMSO-d₆ |
| 3,4-Dimethoxybenzoic acid | 7.56 (dd), 7.42 (d), 6.98 (d) | - | 3.82 (s), 3.80 (s) | - | - | 12.8 (s, br) | DMSO-d₆[1] |
| 3,4-Dihydroxybenzoic acid | 7.42 (d), 7.37 (dd), 6.82 (d) | - | - | - | 9.45 (s, br), 8.95 (s, br) | 12.1 (s, br) | CD₃OD[2] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | C-O (Aromatic) | C-H (Aromatic) | C-C (Aromatic) | -OCH₂CH₃ (Methylene) | -OCH₃ | -OCH₂CH₃ (Methyl) | Solvent |
| This compound (Predicted) | 167.5 | 153.0, 148.5 | 124.0, 114.5, 113.0 | 123.5 | 64.5 | - | 14.8 | N/A |
| 3,4-Dimethoxybenzoic acid | 167.3 | 152.8, 148.5 | 123.7, 113.2, 111.4 | 124.2 | - | 55.7, 55.6 | - | CDCl₃ & DMSO-d₆[3] |
| 3,4-Dihydroxybenzoic acid | 170.1 | 150.8, 145.5 | 123.8, 117.9, 115.8 | 122.9 | - | - | - | CD₃OD[2] |
Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | C-O (Ether/Phenol) | C-H (Aromatic/Aliphatic) |
| This compound (Predicted) | 3300-2500 (broad) | ~1680 | ~1250, ~1040 | ~3000-2850 |
| 3,4-Dimethoxybenzoic acid | 3300-2500 (broad) | 1677 | 1268, 1024 | 2950-2800[4][5] |
| 3,4-Dihydroxybenzoic acid | 3500-3300 (broad, phenol), 3300-2500 (broad, acid) | ~1670 | ~1280 | ~3050, ~2900 |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λmax in nm)
| Compound | λmax 1 | λmax 2 | Solvent |
| This compound (Predicted) | ~260 | ~295 | Methanol |
| 3,4-Dimethoxybenzoic acid | 261 | 293 | Methanol[6] |
| 3,4-Dihydroxybenzoic acid | 260 | 294 | Acidic Mobile Phase[7] |
Table 5: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-COOH]⁺ | Other Key Fragments |
| This compound | 210 | 193 | 165 | 137, 109 |
| 3,4-Dimethoxybenzoic acid | 182 | 165 | 137 | 122, 79[8][9] |
| 3,4-Dihydroxybenzoic acid | 154 | 137 | 109 | 81[10] |
Note: Predicted data for this compound is based on computational models and may differ from experimental values.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans. Proton decoupling was applied to simplify the spectra.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer.
-
Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. This stock solution was then diluted to a final concentration of about 10 µg/mL.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
-
Data Acquisition: The absorbance spectrum was recorded from 200 to 400 nm. A cuvette containing the pure solvent was used as a blank to zero the instrument.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) were identified from the resulting spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the solid sample was introduced directly into the ion source using a direct insertion probe. The probe was heated to volatilize the sample.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source was used.
-
Ionization: The gaseous sample molecules were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.
-
Data Interpretation: The mass spectrum, a plot of relative ion abundance versus m/z, was analyzed to identify the molecular ion and characteristic fragment ions.
Visualization of Antioxidant Activity Workflow
Phenolic compounds, including benzoic acid derivatives, are known for their antioxidant properties. A common method to evaluate this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The following diagram illustrates the general workflow of this assay.
Caption: Workflow for DPPH radical scavenging assay.
This guide provides a foundational spectroscopic comparison of this compound and its key analogs. The presented data and protocols are intended to be a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development, facilitating further investigation and application of these compounds.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzoic acid, 3,4-dimethoxy- [webbook.nist.gov]
- 5. Benzoic acid, 3,4-dimethoxy- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 8. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 3,4-dimethoxy- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 3,4-Diethoxybenzoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized 3,4-Diethoxybenzoic acid. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection of the most appropriate analytical method.
Synthesis and Potential Impurities
This compound is typically synthesized via a Williamson ether synthesis, starting from 3,4-dihydroxybenzoic acid and an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base. Understanding the reaction pathway is crucial for identifying potential process-related impurities.
Diagram of the Synthesis Pathway of this compound
Caption: Synthesis of this compound and potential impurities.
Common impurities that can arise from this synthesis include:
-
Impurity A: Unreacted 3,4-dihydroxybenzoic acid (starting material).
-
Impurity B: 3-Ethoxy-4-hydroxybenzoic acid or 4-Ethoxy-3-hydroxybenzoic acid (mono-ethoxylated intermediate).
-
Impurity C: Byproducts from side reactions, which could include C-alkylated species, although less common for phenoxides.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC is the most prevalent and robust method for assessing the purity of non-volatile organic compounds like this compound. This technique offers excellent resolution for separating the target compound from its structurally similar impurities.
Quantitative Data Summary: HPLC Analysis
The following table presents representative data from a hypothetical HPLC analysis of a synthesized this compound sample, demonstrating the separation of the main component from potential impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 3,4-Dihydroxybenzoic Acid | 3.2 | 25,000 | 0.8 |
| Impurity B: 3-Ethoxy-4-hydroxybenzoic Acid | 5.8 | 45,000 | 1.5 |
| This compound | 9.5 | 2,910,000 | 97.0 |
| Other Minor Impurities | various | 20,000 | 0.7 |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Experimental Workflow
Caption: Workflow for HPLC purity validation of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can offer complementary information or advantages in specific scenarios.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity; provides structural information from mass spectra.[1][2] | Requires derivatization for non-volatile compounds like carboxylic acids, which can be time-consuming and introduce variability.[3][4] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a capillary under an electric field. | High separation efficiency, low sample and reagent consumption, can be a "green" alternative.[5] | Lower concentration sensitivity compared to HPLC-UV for some analytes; reproducibility can be more challenging to maintain.[5] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | A primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[6] | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[6] |
Experimental Protocols for Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) - Post-Derivatization
-
Derivatization: React a known amount of the this compound sample with a silylating agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile silyl ester.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 100 °C, ramped to 280 °C.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass analysis in full scan mode to identify impurities and selective ion monitoring (SIM) for quantification.
Capillary Electrophoresis (CE)
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte: 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection.
-
Detection: UV detection at 254 nm.
Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Determine the purity of the this compound by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[6]
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For routine purity analysis of synthesized this compound, reversed-phase HPLC offers a robust, reliable, and high-resolution method for separating and quantifying common process-related impurities.[7] However, for orthogonal confirmation of purity, the identification of volatile impurities, or when a primary analytical method is required, techniques such as Capillary Electrophoresis, GC-MS, and Quantitative NMR, respectively, present powerful alternatives. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
A Comparative Guide to Analytical Methods for the Quantification of 3,4-Diethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 3,4-Diethoxybenzoic acid. Due to a lack of publicly available, validated methods for this specific analyte, this document details methodologies for structurally similar compounds, primarily 3,4-Dimethoxybenzoic acid (Veratric Acid). These methods can serve as a strong starting point for the development and validation of an analytical procedure for this compound.
Comparison of Analytical Techniques
Two primary chromatographic techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely accessible technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.
| Parameter | HPLC-UV Method (Representative) | LC-MS/MS Method (for 3,4-Dimethoxybenzoic Acid) |
| Principle | Separation based on differential partitioning between a stationary and liquid mobile phase, with detection by UV absorbance. | Separation by liquid chromatography followed by mass-based detection and fragmentation for high selectivity. |
| Primary Application | Quantitative purity determination and routine analysis. | Trace quantification, analysis in complex matrices (e.g., plasma), and impurity profiling. |
| Linearity (r²) | > 0.999 | ≥ 0.9977 |
| Accuracy (% Recovery) | Typically 98-102% | 82.20% - 97.65%[1] |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Typically in the low µg/mL range | 3 - 10 ng/mL[2] |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range | 3 - 10 ng/mL[2] |
Experimental Protocols
Representative HPLC-UV Method
This protocol is a representative method based on common practices for the analysis of benzoic acid derivatives and would require optimization and validation for this compound.
a. Instrumentation and Materials:
-
HPLC system with a UV/Vis Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
b. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or gradient elution to be optimized. A starting point could be 60% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a common wavelength for similar compounds is around 254 nm).
-
Injection Volume: 10 µL
c. Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare working standards at desired concentrations by diluting with the mobile phase.
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for 3,4-Dimethoxybenzoic Acid (Veratric Acid)
This is a validated method for 3,4-Dimethoxybenzoic acid and serves as an excellent template for developing a method for this compound.[1]
a. Instrumentation and Materials:
-
Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., UHPLC-MS/MS).
-
Reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).
-
3,4-Dimethoxybenzoic acid reference standard.
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Internal Standard (IS), e.g., Cinnamaldehyde.
b. Chromatographic Conditions:
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: 0.2% formic acid in acetonitrile.
-
Gradient Elution: To be optimized.
-
Flow Rate: To be optimized.
-
Column Temperature: 30 °C.
-
Injection Volume: To be optimized.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Other parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.
d. Sample Preparation (from Rat Plasma): [2]
-
To a plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
References
A Comparative Guide to the Reactivity of Ethoxy vs. Methoxy Groups on a Benzene Ring
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substituent groups on aromatic rings is paramount for molecular design and synthesis. This guide provides an objective comparison of the reactivity of ethoxy and methoxy groups on a benzene ring, supported by quantitative data and detailed experimental protocols.
Executive Summary
Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are activating, ortho-, para- directing substituents in electrophilic aromatic substitution reactions. Their activating nature stems from the electron-donating resonance effect of the oxygen atom's lone pair, which outweighs their electron-withdrawing inductive effect. While their reactivities are very similar, subtle differences arise from the electronic and steric properties of the methyl versus the ethyl group. The ethoxy group is a slightly stronger electron donor, as indicated by its more negative para Hammett constant, suggesting a marginally higher reactivity in electrophilic aromatic substitution.
Quantitative Comparison of Electronic Effects
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constants, sigma (σ), quantify the inductive and resonance effects of a substituent. A more negative σ value indicates a greater electron-donating ability, which generally correlates with a higher rate of electrophilic aromatic substitution.
| Substituent | σ_meta_ (σ_m_)[1][2] | σ_para_ (σ_p_)[1][2] |
| Methoxy (-OCH₃) | 0.11 | -0.24 |
| Ethoxy (-OC₂H₅) | 0.1 | -0.24 |
Table 1: Hammett Substituent Constants for Methoxy and Ethoxy Groups.
The para Hammett constants (σ_p_) for both methoxy and ethoxy groups are negative, confirming their electron-donating character at the para position through resonance. The slightly more negative σ_p_ value for the ethoxy group suggests it is a marginally better electron-donating group than the methoxy group. The positive meta Hammett constants (σ_m_) indicate an electron-withdrawing effect at the meta position, which is primarily influenced by the inductive effect.
Electronic and Steric Effects on Reactivity
The reactivity of alkoxybenzenes in electrophilic aromatic substitution is a balance of inductive and resonance effects.
Both groups activate the benzene ring towards electrophilic attack because the electron-donating resonance effect (+R) from the oxygen lone pair is stronger than the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom.[3][4] This donation of electron density is most pronounced at the ortho and para positions, leading to preferential substitution at these sites. The slightly greater electron-donating nature of the ethyl group in ethoxy compared to the methyl group in methoxy can be attributed to the greater polarizability and inductive effect of the ethyl group. However, the larger steric bulk of the ethoxy group may slightly decrease the rate of reaction at the ortho position compared to the methoxy group.
Experimental Protocols for Comparative Reactivity Analysis
To empirically compare the reactivity of anisole (methoxybenzene) and phenetole (ethoxybenzene), a parallel Friedel-Crafts acylation can be performed. The following protocols are adapted from established procedures for the acylation of anisole.[5]
Comparative Friedel-Crafts Acylation of Anisole and Phenetole
Objective: To compare the reactivity and product distribution of anisole and phenetole under identical Friedel-Crafts acylation conditions.
Materials:
-
Anisole
-
Phenetole (Ethoxybenzene)
-
Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Experimental Workflow:
Procedure:
Reaction Setup (Perform two parallel reactions, one with anisole and one with phenetole):
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (20 mL). Cool the slurry to 0°C in an ice bath.
-
In the dropping funnel, place a solution of the respective alkoxybenzene (anisole or phenetole, 1.0 equivalent) and acetic anhydride (1.1 equivalents) in anhydrous dichloromethane (10 mL).
Reaction:
-
Add the solution of the alkoxybenzene and acetic anhydride dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for another 60 minutes.
Work-up and Analysis:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative yields of the ortho and para isomers and any unreacted starting material. Further purification can be achieved by column chromatography.
Conclusion
The ethoxy and methoxy groups exhibit very similar activating and directing effects on a benzene ring in electrophilic aromatic substitution. Quantitative analysis through Hammett constants suggests that the ethoxy group is a slightly stronger electron-donating group, which may lead to a marginally faster reaction rate. However, the greater steric hindrance of the ethoxy group could potentially decrease the proportion of the ortho substitution product compared to the methoxy group. The provided experimental protocol allows for a direct, side-by-side comparison of their reactivity, enabling researchers to make informed decisions in the design of aromatic compounds. For most synthetic applications, the choice between a methoxy and an ethoxy group will likely be dictated by factors such as the availability of starting materials and the desired physical properties of the final product rather than a significant difference in chemical reactivity.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 3,4-Diethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,4-diethoxybenzoic acid and its derivatives is a crucial step in the development of various pharmacologically active molecules. The selection of an appropriate ethylating reagent is a critical decision that can significantly impact reaction efficiency, yield, cost, and environmental footprint. This guide provides an objective comparison of common and alternative reagents for the di-ethoxylation of 3,4-dihydroxybenzoic acid (protocatechuic acid), the primary precursor, supported by experimental data and detailed protocols.
Comparison of Ethylation Strategies
The most prevalent method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of 3,4-dihydroxybenzoic acid to form a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent. The primary differences between the compared methods lie in the choice of the ethylating agent and the reaction conditions.
Table 1: Comparison of Ethylation Reagents for this compound Synthesis
| Reagent/Method | Typical Yield | Reaction Time | Key Conditions & Solvents | Advantages | Disadvantages |
| Diethyl Sulfate | High | Moderate | Aqueous NaOH or K₂CO₃ in acetone/DMF | High reactivity, relatively low cost. | Highly toxic and carcinogenic, requires careful handling and disposal.[1] |
| Ethyl Iodide/Bromide | Good to High | Moderate to Long | K₂CO₃ or other inorganic base in acetone, DMF, or ethanol. | Readily available, effective for SN2 reactions.[2][3] | Higher cost compared to diethyl sulfate, potential for side reactions. |
| Phase-Transfer Catalysis (PTC) | High | Short to Moderate | Biphasic system (e.g., water/toluene) with a PTC catalyst (e.g., TBAB) and an ethyl halide. | Milder reaction conditions, improved yields, environmentally benign.[4][5] | Requires a specific catalyst, which can add to the cost. |
Experimental Protocols
Method 1: Ethylation using Diethyl Sulfate
This method is a classical approach known for its high reactivity.
Reaction Scheme:
References
Comparative Analysis of the Cross-Reactivity Profiles of 3,4-Diethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 3,4-diethoxybenzoic acid derivatives by examining the biological activity of structurally related analogs, primarily 3,4-dihydroxybenzoic acid and 3,4-dimethoxybenzoic acid (veratric acid) derivatives. Due to a lack of extensive direct cross-reactivity screening data for this compound derivatives, this guide extrapolates potential off-target interactions based on available quantitative data for these closely related compounds.
Executive Summary
Derivatives of 3,4-dihydroxybenzoic acid have demonstrated notable selectivity in their inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), suggesting a potential for specific cholinergic activity.[1] However, the broader benzoic acid scaffold is known to interact with a variety of biological targets, including other enzymes and G-protein coupled receptors. This guide summarizes the available quantitative data to facilitate an objective comparison of the potential cross-reactivity of these compounds and provides detailed experimental protocols for key assays used in their evaluation.
Data Presentation: Comparative Biological Activity of Benzoic Acid Derivatives
The following table summarizes the inhibitory activities of various benzoic acid derivatives against different biological targets. This data provides a basis for inferring the potential cross-reactivity profile of this compound derivatives.
| Compound Class | Derivative | Target | Activity (IC50/Ki) | Reference |
| 3,4-Dihydroxybenzoic Acid Derivatives | Carbamate 8 | Acetylcholinesterase (AChE) | Ki = 1.5 µM | [1] |
| Carbamate 9 | Acetylcholinesterase (AChE) | Ki = 18.9 µM | [1] | |
| Carbamate 10 | Acetylcholinesterase (AChE) | Ki = 3.3 µM | [1] | |
| Carbamate 11 | Acetylcholinesterase (AChE) | Ki = 2.4 µM | [1] | |
| Carbamates 8-11 | Butyrylcholinesterase (BChE) | Weakly active | [1] | |
| Other Benzoic Acid Derivatives | Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (3b) | Butyrylcholinesterase (BChE) | IC50 = 103.73 nM | [2] |
| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (3b) | Acetylcholinesterase (AChE) | IC50 = 272.33 nM | [2] | |
| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (3f) | Acetylcholinesterase (AChE) | IC50 = 113.34 nM | [2] | |
| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (3f) | Butyrylcholinesterase (BChE) | IC50 = 203.52 nM | [2] | |
| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (breast cancer cells) | IC50 at 24h: 100 µg/mL | [3] | |
| MDA-MB-231 (breast cancer cells) | IC50 at 48h: 50 µg/mL | [3] | ||
| MDA-MB-231 (breast cancer cells) | IC50 at 72h: 25 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to support the replication and validation of these findings.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and to determine the inhibitory potential of test compounds.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the cholinesterase activity and can be measured spectrophotometrically at 412 nm.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (75 mM in water).
-
Enzyme solution: AChE or BChE in buffer.
-
Test compound solutions at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each test compound concentration, 50 µL of phosphate buffer, and 25 µL of DTNB solution to each well.
-
Add 25 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100.
-
IC50 values, the concentration of inhibitor that causes 50% enzyme inhibition, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Radioligand Binding Assay
This technique is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Principle: A fixed concentration of a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
Procedure:
-
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor).
-
Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Unlabeled test compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Assay Protocol:
-
In a reaction tube, combine the receptor preparation, radiolabeled ligand, and the test compound or vehicle.
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Experimental Workflow: Cholinesterase Inhibition Assay
References
Benchmarking the Performance of 3,4-Diethoxybenzoic Acid-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark for compounds derived from 3,4-diethoxybenzoic acid. Due to the limited availability of direct experimental data for this compound derivatives, this analysis leverages extensive data from structurally similar analogs, primarily 3,4-dihydroxybenzoic acid and 3,4-dimethoxybenzoic acid (veratric acid). The structure-activity relationships established for these analogs offer valuable insights into the potential efficacy of their diethoxy counterparts across various biological activities, including antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory effects.
Data Presentation: Comparative Performance of Benzoic Acid Derivatives
The following tables summarize the quantitative performance data for various benzoic acid derivatives, providing a basis for benchmarking the potential activity of this compound-derived compounds.
Table 1: Antioxidant Activity of Benzoic Acid Derivatives
| Compound | Assay | IC50/EC50 (µM) | Source |
| 3,4,5-Trihydroxybenzoic Acid | DPPH Radical Scavenging | IC50 = 2.42 ± 0.08 | [1] |
| 2,5-Dihydroxybenzoic Acid | DPPH Radical Scavenging | Higher than 3,4,5-THB | [1] |
| 3,4-Dihydroxybenzoic Acid | DPPH Radical Scavenging | Higher than 3,4,5-THB | [1] |
| 2,3-Dihydroxybenzoic Acid | DPPH Radical Scavenging | Higher than 3,4,5-THB | [1] |
| 3,4-Dihydroxybenzoic Acid Derivatives | DPPH Radical Scavenging | EC50 = 0.093 - 0.118 | [2] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound/Extract | Ki (µM) | IC50 | Source |
| 3,4-Dihydroxybenzoic Acid Derivatives | 1.5 - 18.9 | - | [2] |
| 4-Hydroxyphenylpyruvic Acid | - | 5.89 µmol/µmol AChE | [3] |
| 4-Hydroxyphenylacetic Acid | - | 6.24 µmol/µmol AChE | [3] |
| 4-Hydroxybenzoic Acid | - | 6.36 µmol/µmol AChE | [3] |
| Ficus benghalensis (Ethyl acetate extract) | - | 67 µg/ml | [4] |
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line(s) | IC50 | Source |
| Benzoic Acid | MG63, CRM612, A673 | Lowest among 10 cell lines | [5] |
| Benzoic Acid | CaCO2, SW48, HT29, PC3, HeLa, HUH7 | 85.54 - 670.6 µg/ml | [5] |
| Synthetic Gallic Acid-based Indole Derivative (3f) | MCF-7 | 13.3 ± 0.9 µM | [6] |
| Synthetic Gallic Acid-based Indole Derivative (3e) | MCF-7 | 19.2 ± 1.1 µM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for determining the antioxidant capacity of a compound.
Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution fades. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the respective wells.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be detected spectrophotometrically.
Protocol:
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 8.0).
-
Prepare a solution of DTNB (3 mM) in the buffer.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a stock solution of AChE (from electric eel) in the buffer.
-
-
Assay Procedure:
-
In a 1 mL cuvette, mix the buffer, DTNB solution, and the test compound solution.
-
Add the AChE stock solution to the mixture.
-
Initiate the reaction by adding the substrate, acetylcholine.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, cell viability and proliferation.
Principle: The MTT tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of this compound-derived compounds.
Caption: MAPK signaling pathway in inflammation.
Caption: General workflow for compound evaluation.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating In Vitro Assays for Novel 3,4-Diethoxybenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential in vitro assays for validating the biological activity of novel compounds synthesized from 3,4-diethoxybenzoic acid. While specific experimental data for this compound derivatives is emerging, this document leverages data from closely related and well-studied analogs—3,4-dihydroxybenzoic acid and 3,4-dimethoxybenzoic acid (veratric acid) derivatives—to provide a robust framework for assay validation and comparison. The methodologies and data presentation formats outlined herein can be directly adapted for the evaluation of novel this compound compounds.
Data Presentation: Comparative Efficacy of Benzoic Acid Derivatives
The following tables summarize quantitative data from in vitro studies on 3,4-dihydroxybenzoic acid and 3,4-dimethoxybenzoic acid derivatives, offering a baseline for comparing the performance of new chemical entities.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Benzoic Acid Derivatives against Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | LoVo (Colon) | HepG2 (Liver) | MDA-MB-231 (Breast) | HCT-116 (Colon) |
| 3,4-dihydroxybenzoic acid | - | - | - | - | >100[1] | >100[1] |
| Veratric acid (3,4-dimethoxybenzoic acid) | >125[2] | >125[2] | >125[2] | >125[2] | - | - |
| Lysophosphatidylcholine-veratric acid conjugate | 20.7[2] | 45.3[2] | 9.5[2] | 41.2[2] | - | - |
| Benzoic Acid | 231.16 (72h) | - | 85.54 (CaCO2, 48h) | 135.21 (HUH7, 48h) | - | - |
Note: The data presented is for analogous compounds and should be used as a reference for establishing baseline cytotoxicity for novel this compound derivatives.
Table 2: In Vitro Antioxidant Activity of 3,4-Dihydroxybenzoic Acid Derivatives
| Assay | Compound | IC50 (µM) / % Inhibition | Reference Compound | IC50 (µM) |
| DPPH Radical Scavenging | 3,4-dihydroxybenzoic acid | 0.093-0.118[3] | Trolox | -[3] |
| DPPH Radical Scavenging | 3,4,5-trihydroxybenzoic acid | 2.42[4] | - | - |
| ABTS Radical Scavenging | 3,4-dihydroxybenzoic acid | 74.51% inhibition @ 50 µM[4] | - | - |
Note: Antioxidant capacity is a key parameter for phenolic compounds. These assays provide a reliable method for initial screening.
Table 3: In Vitro Enzyme Inhibition by Benzoic Acid Derivatives
| Enzyme Target | Inhibitor | Ki (µM) / IC50 (µM) | Assay Method |
| Acetylcholinesterase (AChE) | 3,4-dihydroxybenzoic acid derivative | 1.5-18.9 (Ki)[3] | Ellman's Method[5] |
| Butyrylcholinesterase (BChE) | 3,4-dihydroxybenzoic acid derivative | weakly active[3] | Ellman's Method[5] |
| Tyrosinase | Benzoic acid | 119 (IC50)[6] | Amperometric Biosensor[6] |
Note: Enzyme inhibition assays are crucial for elucidating the mechanism of action of novel compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the validation of in vitro assays for novel this compound derivatives.
In Vitro Cytotoxicity Assay: MTT Method
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds synthesized from this compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]
In Vitro Antioxidant Assay: DPPH Radical Scavenging
Objective: To evaluate the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds synthesized from this compound
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well plates
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Include a control well with 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[3]
In Vitro Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
Objective: To determine the inhibitory effect of a compound on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds synthesized from this compound
-
Tacrine or a similar known AChE inhibitor as a positive control
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Microplate reader
Protocol:
-
In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 25 µL of AChE solution.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity without an inhibitor.
-
Determine the IC50 or Ki value from the dose-response curve.[5]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways relevant to the in vitro validation of compounds.
References
- 1. antiox.org [antiox.org]
- 2. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3,4-Diethoxybenzoic Acid in a Laboratory Setting
Disclaimer: The following disposal procedures are based on best practices for similar chemical compounds, as a specific Safety Data Sheet (SDS) for 3,4-Diethoxybenzoic acid was not located in the available search results. Researchers should always consult their institution's Environmental Health and Safety (EHS) department and refer to the specific SDS for the compound in use for definitive guidance.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the recommended disposal protocols.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Disposal activities should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Unused or waste this compound should be classified as chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep the waste in its original or a compatible, properly labeled container. The label should clearly state "Waste this compound" and include any relevant hazard symbols.
-
-
Container Management:
-
Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.
-
Store the sealed waste container in a designated, secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste material.
-
-
Spill and Contamination Cleanup:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Hazard Profile of Structurally Similar Compounds
The following table summarizes the known hazards of structurally analogous compounds, 3,4-Dimethoxybenzoic acid and 3,4-Dihydroxybenzoic acid. This information can serve as a precautionary guide in the absence of specific data for this compound.
| Hazard Classification | 3,4-Dimethoxybenzoic Acid | 3,4-Dihydroxybenzoic Acid |
| Skin Corrosion/Irritation | Category 2 | Category 2 |
| Serious Eye Damage/Irritation | Category 2 | Category 2A |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | Category 3 (Respiratory tract irritation) |
Note: The hazard information is based on available Safety Data Sheets for the listed analogous compounds.
Disposal Decision Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
